1-(1-Ethoxyethoxy)-4-vinylbenzene
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-ethenyl-4-(1-ethoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-11-6-8-12(9-7-11)14-10(3)13-5-2/h4,6-10H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNCNFLLRLHPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157057-21-1 | |
| Record name | Benzene, 1-ethenyl-4-(1-ethoxyethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157057-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40431834 | |
| Record name | p-(1-Ethoxyethoxy)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157057-20-0 | |
| Record name | 1-Ethenyl-4-(1-ethoxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157057-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1-Ethoxyethoxy)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-ethenyl-4-(1-ethoxyethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(1-ethoxyethoxy)-4-vinylbenzene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(1-ethoxyethoxy)-4-vinylbenzene from p-vinylphenol. The primary synthetic route involves the protection of the phenolic hydroxyl group of p-vinylphenol (also known as 4-hydroxystyrene) via an acid-catalyzed reaction with ethyl vinyl ether to form a stable acetal. This process is crucial for preventing unwanted side reactions of the acidic phenolic proton during subsequent polymerization or other modifications of the vinyl group. The 1-ethoxyethoxy protecting group is favored for its stability under neutral and basic conditions and its facile removal under mild acidic conditions.
Physicochemical Properties
A summary of the key physicochemical properties of the reactant and the final product is provided below.
| Property | p-Vinylphenol (4-Hydroxystyrene) | This compound |
| Molecular Formula | C₈H₈O | C₁₂H₁₆O₂ |
| Molecular Weight | 120.15 g/mol | 192.26 g/mol [1] |
| Appearance | White crystalline solid | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 204-206 °C | 286.5 °C at 760 mmHg[2] |
| Purity | >99% | >98.0% (GC)[1] |
| CAS Number | 2628-17-3 | 157057-20-0[1] |
Experimental Protocol
The following protocol for the synthesis of this compound is based on established laboratory procedures.
Materials:
-
p-Vinylphenol (4-hydroxystyrene)
-
Ethyl vinyl ether
-
p-Toluenesulfonic acid pyridine salt (catalyst)
-
Ethyl acetate (solvent)
-
Triethylamine
-
Deionized water
-
Hexane (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 10 parts by weight of p-vinylphenol and 0.01 parts by weight of p-toluenesulfonic acid-pyridine salt in 80 parts by weight of ethyl acetate at room temperature.[3]
-
Addition of Ethyl Vinyl Ether: While stirring the solution, add a mixture of 6.1 parts by weight of ethyl vinyl ether and 20 parts by weight of ethyl acetate dropwise at room temperature.[3]
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.[3]
-
Quenching: After 24 hours, add triethylamine to the reaction mixture to basify it.[3]
-
Workup: Wash the organic layer with deionized water. Separate the organic layer and concentrate it under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield 10.5 parts by weight of this compound.[3]
Reaction Schematics and Workflow
The synthesis of this compound from p-vinylphenol is a straightforward protection reaction. The overall transformation and the experimental workflow are depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Acid-catalyzed protection of p-vinylphenol with ethyl vinyl ether.
References
Characterization of 1-(1-ethoxyethoxy)-4-vinylbenzene: A Spectroscopic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 1-(1-ethoxyethoxy)-4-vinylbenzene, a key monomer in the synthesis of advanced polymers for microfabrication and semiconductor applications.[1][2] The focus of this document is on the elucidation of its chemical structure through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols and data interpretation are presented to assist researchers in confirming the identity and purity of this compound.
Chemical Structure and Properties
This compound, also known as 4-(1-ethoxyethoxy)styrene, is an organic compound with the chemical formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol .[1][3][4][5] Its structure consists of a styrene backbone with an ethoxyethoxy protecting group attached to the phenolic oxygen. This protecting group strategy is crucial for preventing the acidic phenolic proton of the corresponding 4-hydroxystyrene from interfering with polymerization processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 157057-20-0 | [1][3][5] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][3][4][5] |
| Molecular Weight | 192.26 g/mol | [3][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 286.5 °C at 760 mmHg (Predicted) | [2] |
| Density | 0.982 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.52 | [5] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl, aromatic, and ethoxyethoxy groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH=CH₂ (trans) | ~5.72 | d | 1H |
| CH=CH₂ (cis) | ~5.27 | d | 1H |
| CH=CH₂ | ~6.67 | dd | 1H |
| Aromatic (ortho to vinyl) | ~7.34 | d | 2H |
| Aromatic (ortho to ether) | ~7.29 | d | 2H |
| O-CH(CH₃)-O | ~5.40 | q | 1H |
| O-CH₂-CH₃ | ~3.70 | q | 2H |
| O-CH(CH₃)-O | ~1.55 | d | 3H |
| O-CH₂-CH₃ | ~1.25 | t | 3H |
Note: Predicted chemical shifts are based on typical values for substituted styrenes and acetals. Actual values may vary depending on the solvent and experimental conditions.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=CH₂ | ~136 |
| C=CH₂ | ~114 |
| Aromatic (C-O) | ~157 |
| Aromatic (C-vinyl) | ~136 |
| Aromatic (CH) | ~127 |
| Aromatic (CH) | ~117 |
| O-CH(CH₃)-O | ~99 |
| O-CH₂-CH₃ | ~61 |
| O-CH(CH₃)-O | ~20 |
| O-CH₂-CH₃ | ~15 |
Note: Predicted chemical shifts are based on typical values for substituted styrenes and acetals. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (alkane) | 3000-2850 | Medium |
| C=C stretch (aromatic) | 1600, 1510, 1450 | Medium-Strong |
| C=C stretch (vinyl) | ~1630 | Medium |
| C-O stretch (ether/acetal) | 1250-1000 | Strong |
| =C-H bend (vinyl) | 990, 910 | Strong |
| C-H bend (aromatic) | 830 | Strong |
Experimental Protocols
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
Figure 1: Experimental workflow for NMR analysis.
IR Spectroscopy
A small amount of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in an IR cell. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Figure 2: Experimental workflow for IR analysis.
Logical Relationship of Spectroscopic Data
The interpretation of both NMR and IR spectra provides complementary information to confirm the structure of this compound.
Figure 3: Logical relationship of spectroscopic data for structural elucidation.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive identification, it is always recommended to compare experimentally obtained spectra with those of a certified reference standard.
References
physical and chemical properties of 4-(1-ethoxyethoxy)styrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of 4-(1-ethoxyethoxy)styrene, a key monomer in the synthesis of advanced polymers for microelectronics and other applications. This document outlines its characteristics, experimental protocols for its synthesis and polymerization, and essential safety information.
Core Physical and Chemical Properties
4-(1-Ethoxyethoxy)styrene, also known as p-(1-ethoxyethoxy)styrene, is a colorless to pale yellow liquid.[1] It is primarily utilized as a protected form of 4-hydroxystyrene, enabling polymerization through methods that are sensitive to acidic protons, such as living anionic polymerization.[2][3] The ethoxyethoxy group can be readily removed under mild acidic conditions post-polymerization to yield poly(4-hydroxystyrene).[2]
Physical Properties
The following table summarizes the key physical properties of 4-(1-ethoxyethoxy)styrene. It is important to note that some of the available data are predicted values from computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1][4] |
| Molecular Weight | 192.25 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Boiling Point | 286.5 ± 23.0 °C (Predicted) 286.517 °C at 760 mmHg | [1][4] [7] |
| Density | 0.982 ± 0.06 g/cm³ (Predicted) 0.983 g/mL at 25 °C | [1][4] [5] |
| Flash Point | 108.705 °C | [7] |
| Refractive Index | 1.52 | [7] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., alcohols, ethers) | [1] |
Chemical Properties and Reactivity
The reactivity of 4-(1-ethoxyethoxy)styrene is dominated by two key features: the polymerizable vinyl group and the acid-labile ethoxyethoxy protecting group.
-
Polymerization: The vinyl group readily undergoes both radical and ionic polymerization.[3] Its primary application is as a monomer in living anionic polymerization to produce well-defined polymers with controlled molecular weights and narrow polydispersity.[2]
-
Protecting Group Chemistry: The 1-ethoxyethoxy group serves as an effective protecting group for the phenolic hydroxyl group of 4-hydroxystyrene. This acetal linkage is stable to the basic and nucleophilic conditions of anionic polymerization but is easily cleaved by mild acid treatment to regenerate the hydroxyl group in the resulting polymer.[2][3]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group (typically between 5-7 ppm with distinct coupling patterns), aromatic protons (around 6.5-7.5 ppm), and the protons of the ethoxyethoxy group, including a quartet and triplet for the ethyl group and a quartet and doublet for the acetal proton and its adjacent methyl group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the vinyl carbons, the aromatic carbons (with the oxygen-substituted carbon shifted downfield), and the carbons of the ethoxyethoxy group.
-
IR Spectroscopy: The infrared spectrum is expected to exhibit strong C-O stretching bands associated with the ether and acetal groups, C=C stretching from the vinyl and aromatic groups, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (192.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxyethoxy group or parts thereof.
Experimental Protocols
Synthesis of 4-(1-Ethoxyethoxy)styrene
A common method for the synthesis of 4-(1-ethoxyethoxy)styrene is the acid-catalyzed protection of 4-hydroxystyrene with ethyl vinyl ether.[4]
Materials:
-
4-hydroxystyrene
-
Ethyl vinyl ether
-
Ethyl acetate
-
p-Toluenesulfonic acid-pyridine salt (catalyst)
-
Triethylamine
-
Deionized water
-
Hexane
-
Ethyl acetate (for chromatography)
Procedure:
-
Dissolve 10 parts by weight of 4-hydroxystyrene and 0.01 parts by weight of p-toluenesulfonic acid-pyridine salt in 80 parts by weight of ethyl acetate at room temperature.[4]
-
While stirring the solution, add a mixture of 6.1 parts by weight of ethyl vinyl ether and 20 parts by weight of ethyl acetate dropwise at room temperature.[4]
-
Allow the reaction to proceed with stirring for 24 hours at room temperature.[4]
-
To quench the reaction, add triethylamine to basify the mixture.[4]
-
Wash the organic layer with deionized water.[4]
-
Concentrate the organic layer under reduced pressure.[4]
-
Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 4-(1-ethoxyethoxy)styrene.[4]
Anionic Polymerization of 4-(1-Ethoxyethoxy)styrene
This protocol describes a typical living anionic polymerization procedure to synthesize poly(4-(1-ethoxyethoxy)styrene).
Materials:
-
4-(1-ethoxyethoxy)styrene monomer, purified
-
sec-Butyllithium initiator
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
-
Under high vacuum or in a glovebox, add anhydrous THF to a reactor.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add the desired amount of sec-butyllithium initiator.
-
Slowly add the purified 4-(1-ethoxyethoxy)styrene monomer to the initiator solution.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the polymer in a non-solvent like methanol or water.
-
Collect the polymer by filtration and dry under vacuum.
Deprotection of Poly(4-(1-ethoxyethoxy)styrene)
This protocol outlines the removal of the ethoxyethoxy protecting group to yield poly(4-hydroxystyrene).
Materials:
-
Poly(4-(1-ethoxyethoxy)styrene)
-
Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Dissolve the poly(4-(1-ethoxyethoxy)styrene) in THF at room temperature.[2]
-
Add a catalytic amount of concentrated HCl to the solution with swirling.[2]
-
After a few minutes, precipitate the polymer into deionized water.[2]
-
Collect the precipitated poly(4-hydroxystyrene) by filtration.[2]
-
Wash the polymer thoroughly with deionized water to remove any residual acid.[2]
-
Dry the final polymer product in a vacuum oven.[2]
Applications
The primary application of 4-(1-ethoxyethoxy)styrene is as a functional monomer in the electronics industry.
-
Photoresists: It is a precursor to poly(4-hydroxystyrene), a critical polymer used in the formulation of photoresists for deep-UV lithography in the manufacturing of semiconductors and microelectronics.[2][3]
-
Polymer Synthesis: Its ability to undergo living anionic polymerization allows for the creation of well-defined homopolymers and block copolymers with complex architectures for various materials science applications.[2]
-
Organic Synthesis: It can serve as an intermediate where the vinyl group is modified prior to the deprotection of the hydroxyl group, yielding substituted phenols.[3]
Safety and Handling
4-(1-Ethoxyethoxy)styrene should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification
The compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Storage
-
Handling: Use in a well-ventilated area.[1] Avoid contact with skin, eyes, and clothing.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and store under an inert atmosphere.[4] Polymerization can occur upon exposure to heat, light, or initiators. It is often supplied with a stabilizer like TBC (4-tert-butylcatechol).
References
- 1. chembk.com [chembk.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 1-(1-Ethoxyethoxy)-4-vinylbenzene | 157057-20-0 | Benchchem [benchchem.com]
- 4. 4-(Ethoxyethoxy)styrene | 157057-20-0 [chemicalbook.com]
- 5. China photoresist monomer 4-(Ethoxyethoxy)Styrene (CAS No. 157057-20-0) leading provider | UniVOOK Chemical [univook.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [guidechem.com]
The Strategic Acetal Protection of 4-Hydroxystyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The selective protection of the hydroxyl group in 4-hydroxystyrene is a critical maneuver in organic synthesis, particularly in the preparation of polymers and complex molecules where the reactivity of the phenolic proton and the propensity of the vinyl group to polymerize present significant challenges. Direct acetal protection of 4-hydroxystyrene is often thwarted by the acidic conditions required, which can readily induce polymerization of the styrene moiety. Consequently, a more strategic, multi-step approach is overwhelmingly favored in the literature. This technical guide delineates the mechanism, experimental protocols, and critical considerations for the successful acetal protection of 4-hydroxystyrene, primarily through the synthesis of its tetrahydropyranyl (THP) ether derivative, a key intermediate for various applications.
The Indirect Pathway: A Superior Strategy
The most effective and widely documented method for obtaining acetal-protected 4-hydroxystyrene involves a three-step sequence, starting from a more stable precursor, 4-hydroxybenzaldehyde. This strategy circumvents the inherent instability of 4-hydroxystyrene under acidic conditions. The overall transformation is depicted below:
Caption: Indirect synthesis of 4-hydroxystyrene via acetal protection.
Mechanistic Insights
Step 1: Tetrahydropyranylation of 4-Hydroxybenzaldehyde
The protection of the phenolic hydroxyl group as a THP ether is an acid-catalyzed addition reaction.
Caption: Mechanism of THP protection of 4-hydroxybenzaldehyde.
The reaction is initiated by the protonation of the dihydropyran double bond by an acid catalyst, forming a resonance-stabilized oxocarbenium ion. The phenolic oxygen of 4-hydroxybenzaldehyde then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the THP-protected aldehyde.
Step 2: The Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. It proceeds through the reaction of the protected aldehyde with a phosphorus ylide (Wittig reagent).[1][2][3]
Caption: Mechanism of the Wittig reaction for olefination.
The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate. This zwitterionic species then undergoes ring closure to form a four-membered oxaphosphetane ring. The driving force for the reaction is the subsequent decomposition of the oxaphosphetane via a [2+2] cycloreversion to yield the desired alkene and the highly stable triphenylphosphine oxide.[4]
Step 3: Deprotection of the THP Ether
The removal of the THP protecting group is achieved by acid-catalyzed hydrolysis. This process is essentially the reverse of the protection step.
Caption: Mechanism of acid-catalyzed deprotection of the THP ether.
The ether oxygen is protonated by an acid, making the tetrahydropyranyl group a good leaving group. Cleavage of the C-O bond results in the formation of 4-hydroxystyrene and a resonance-stabilized carbocation derived from the tetrahydropyran ring. This carbocation is then trapped by a nucleophile (typically the solvent, such as methanol or water) to form a hemiacetal, which exists in equilibrium with the corresponding hydroxyaldehyde.
Experimental Protocols
Synthesis of 4-(Tetrahydropyran-2-yloxy)benzaldehyde
Objective: To protect the hydroxyl group of 4-hydroxybenzaldehyde as a THP ether.
Materials:
-
4-Hydroxybenzaldehyde
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst (e.g., NH4HSO4 supported on SiO2)[5]
-
Dichloromethane (DCM) or other suitable solvent (e.g., cyclopentyl methyl ether)[5]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.
-
Add 3,4-dihydro-2H-pyran (1.1-1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield 4-(tetrahydropyran-2-yloxy)benzaldehyde as a solid.
Synthesis of 4-(Tetrahydropyran-2-yloxy)styrene via Wittig Reaction
Objective: To convert the aldehyde functionality of 4-(tetrahydropyran-2-yloxy)benzaldehyde into a vinyl group.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or other strong base (e.g., potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF)
-
4-(Tetrahydropyran-2-yloxy)benzaldehyde
-
Saturated ammonium chloride solution
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1-1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.0-1.1 eq) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of 4-(tetrahydropyran-2-yloxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 4-(tetrahydropyran-2-yloxy)styrene.
Deprotection of 4-(Tetrahydropyran-2-yloxy)styrene
Objective: To remove the THP protecting group to yield 4-hydroxystyrene.
Materials:
-
4-(Tetrahydropyran-2-yloxy)styrene
-
Methanol or ethanol
-
Hydrochloric acid (catalytic amount) or other acid catalyst (e.g., iron(III) tosylate)[6]
-
Saturated sodium bicarbonate solution
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 4-(tetrahydropyran-2-yloxy)styrene (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (a few drops).
-
Stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain 4-hydroxystyrene. Due to its instability and tendency to polymerize, it is often used immediately in the next step or stored under specific conditions (e.g., in the presence of a polymerization inhibitor).
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the synthesis of acetal-protected 4-hydroxystyrene.
Table 1: Acetal Protection of 4-Hydroxybenzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Dichloromethane | Room Temp. | 1-4 | >90 | General Procedure |
| NH4HSO4@SiO2 | Cyclopentyl methyl ether | Room Temp. | 0.5-2 | ~95 | [5] |
| 3,5-Dinitrobenzoic acid | Dichloromethane | Room Temp. | 3-11 | 85-88 | [1] |
| H14[NaP5W30O110] | Dichloromethane | Reflux | 0.5-1 | >90 | [2] |
Table 2: Wittig Reaction of 4-(Tetrahydropyran-2-yloxy)benzaldehyde
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butyllithium | Tetrahydrofuran | 0 to Room Temp. | 2-12 | 70-85 | General Procedure |
| Potassium tert-butoxide | Tetrahydrofuran | -20 to Room Temp. | 4 | Not specified | General Procedure |
| K2CO3 / 18-crown-6 | Dichloromethane | Reflux | 1-18 | 40-85 | [7] |
| DIPEA | Acetonitrile | Room Temp. | 0.5 | 81 | [8] |
Table 3: Deprotection of 4-(Tetrahydropyran-2-yloxy)styrene
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrochloric acid | Methanol | Room Temp. | 1-3 | >90 | General Procedure |
| Iron(III) tosylate | Methanol | Room Temp. | 1-2 | >90 | [9] |
| Lithium chloride/Water | DMSO | 90 | 2-4 | >90 | [10] |
| N-Bromosuccinimide/β-Cyclodextrin | Water | Room Temp. | 0.5-1 | >90 (oxidative) | [11] |
Conclusion
The acetal protection of 4-hydroxystyrene is most effectively achieved through an indirect synthetic route commencing with 4-hydroxybenzaldehyde. The tetrahydropyranylation of the phenolic hydroxyl group, followed by a Wittig olefination, provides a reliable and high-yielding pathway to the desired protected monomer, 4-(tetrahydropyran-2-yloxy)styrene. This intermediate is stable and can be readily polymerized or subjected to further chemical transformations. Subsequent mild acidic deprotection can then furnish 4-hydroxystyrene when required. The choice of catalysts and reaction conditions for each step can be tailored to the specific requirements of the overall synthetic strategy, offering a versatile and robust methodology for researchers in materials science and drug development.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 11. A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water [organic-chemistry.org]
An In-depth Technical Guide to 4-(Ethoxyethoxy)styrene (CAS No. 157057-20-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, hazards, and experimental applications of 4-(Ethoxyethoxy)styrene, a key monomer in the development of advanced polymer materials.
Chemical Identity and Physicochemical Properties
4-(Ethoxyethoxy)styrene, also known by synonyms such as p-(1-Ethoxyethoxy)styrene and 1-Ethenyl-4-(1-ethoxyethoxy)benzene, is an organic compound that plays a crucial role as a protected monomer in polymer synthesis.[1][2] Its primary application lies in the production of poly(4-hydroxystyrene) (PHS), a critical component in photoresists for the semiconductor industry.[3] The ethoxyethoxy group serves as a protecting group for the hydroxyl functionality of 4-hydroxystyrene, allowing for controlled polymerization reactions that are otherwise incompatible with acidic protons. This protecting group can be easily removed under mild acidic conditions.
The key physicochemical properties of 4-(Ethoxyethoxy)styrene are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 157057-20-0 | [2][4] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Density | 0.983 g/mL at 25 °C | [4] |
| Boiling Point | 286.5 ± 23.0 °C (Predicted) | [5][7] |
| Flash Point | 108.7 °C | |
| Vapor Pressure | 0.005 mmHg at 25°C | |
| Refractive Index | 1.52 | |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers.[5] | [5] |
Hazards and Safety Information
While extensive toxicological data is not available, 4-(Ethoxyethoxy)styrene is classified as harmful if swallowed. Appropriate safety precautions should be taken during handling and storage.
| Hazard Information | Description | Source(s) |
| GHS Classification | Acute toxicity, oral (Category 4), H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation. | [7] |
| First Aid Measures | If Inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If swallowed: Rinse mouth with water. Consult a physician. | [8] |
| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [8] |
| Handling and Storage | Handle in a well-ventilated place. Wear suitable protective equipment. Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2] |
| Personal Protective Equipment | Safety glasses, protective gloves, and appropriate respiratory protection. |
Experimental Protocols
Synthesis of 4-(Ethoxyethoxy)styrene
This protocol describes the synthesis of 4-(Ethoxyethoxy)styrene from p-hydroxystyrene and ethyl vinyl ether.
Materials:
-
p-Hydroxystyrene
-
Ethyl vinyl ether
-
Ethyl acetate
-
p-Toluenesulfonic acid-pyridine salt
-
Triethylamine
-
Deionized water
-
Hexane
-
Ethyl acetate (for column chromatography)
Procedure:
-
Dissolve 10 parts by weight of p-hydroxystyrene and 0.01 parts by weight of p-toluenesulfonic acid-pyridine salt in 80 parts by weight of ethyl acetate at room temperature.
-
While stirring the solution, add a mixture of 6.1 parts by weight of ethyl vinyl ether and 20 parts by weight of ethyl acetate dropwise at room temperature.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Add triethylamine to the reaction mixture to basify it.
-
Wash the organic layer with deionized water.
-
Concentrate the organic layer.
-
Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to obtain 4-(Ethoxyethoxy)styrene.[2]
Anionic Polymerization of 4-(Ethoxyethoxy)styrene
This protocol outlines the living anionic polymerization of 4-(Ethoxyethoxy)styrene to form poly(4-(ethoxyethoxy)styrene).
Materials:
-
4-(Ethoxyethoxy)styrene monomer
-
Appropriate anionic initiator (e.g., sec-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
High-vacuum polymerization reactor
Procedure:
-
Thoroughly dry and clean the polymerization reactor under high vacuum.
-
Introduce the anhydrous solvent into the reactor.
-
Add the anionic initiator to the solvent.
-
Introduce the purified 4-(Ethoxyethoxy)styrene monomer to the reactor.
-
Allow the polymerization to proceed at the desired temperature (e.g., -78 °C) until the monomer is consumed.
-
Terminate the polymerization by adding a suitable quenching agent (e.g., degassed methanol).
-
Precipitate the polymer in a non-solvent (e.g., methanol) and dry under vacuum.
Deprotection of Poly(4-(ethoxyethoxy)styrene)
This protocol describes the removal of the ethoxyethoxy protecting group to yield poly(4-hydroxystyrene).
Materials:
-
Poly(4-(ethoxyethoxy)styrene)
-
Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Dissolve the poly(4-(ethoxyethoxy)styrene) in THF at room temperature.
-
Add a catalytic amount of concentrated HCl to the solution with continuous swirling for approximately 5 minutes.
-
Precipitate the resulting poly(4-hydroxystyrene) into deionized water.
-
Collect the polymer by filtration.
-
Wash the polymer with deionized water to remove any residual acid.
-
Dry the final poly(4-hydroxystyrene) product in a vacuum oven.
Experimental Workflows
The following diagrams illustrate the key experimental processes involving 4-(Ethoxyethoxy)styrene.
Note on Signaling Pathways: The user's request for information on signaling pathways is not applicable to 4-(Ethoxyethoxy)styrene. This compound is a monomer used in materials science and is not known to be biologically active or involved in cellular signaling processes. Its primary relevance is in the field of polymer chemistry and microfabrication.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 4-(Ethoxyethoxy)styrene | 157057-20-0 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. China photoresist monomer 4-(Ethoxyethoxy)Styrene (CAS No. 157057-20-0) leading provider | UniVOOK Chemical [univook.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. 4-(Ethoxyethoxy)styrene | 157057-20-0 [amp.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
molecular weight and formula of 1-(1-ethoxyethoxy)-4-vinylbenzene
This guide provides core technical specifications for 1-(1-ethoxyethoxy)-4-vinylbenzene, a compound relevant to researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |
| Molecular Weight | 192.25 g/mol | [3][4] |
Synonyms: This compound is also known by several other names, including 4-(1-Ethoxyethoxy)styrene, p-(1-Ethoxyethoxy)styrene, and 1-Ethenyl-4-(1-ethoxyethoxy)benzene.[3][5]
Experimental Protocols and Methodologies
The determination of the molecular formula and weight of a compound like this compound is typically achieved through a combination of analytical techniques. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would elucidate the chemical structure, further confirming the molecular formula.
Due to the nature of this request focusing on intrinsic chemical properties, detailed experimental protocols for its use in signaling pathways or specific drug development assays are not applicable. The compound itself is a monomer used in polymerization, particularly in the production of photoresists for deep-UV lithography.[4]
Diagrams and Workflows
As this technical guide addresses the fundamental molecular properties of a single chemical compound, there are no signaling pathways, complex experimental workflows, or logical relationships to visualize using Graphviz. The query pertains to static molecular data rather than a dynamic process or system.
References
The Stability of the 1-Ethoxyethoxy (EE) Protecting Group Under Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-ethoxyethoxy (EE) group is a widely utilized acetal protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules. Its ease of introduction, general stability, and mild acidic cleavage conditions make it an attractive choice for synthetic chemists. This technical guide provides an in-depth analysis of the stability of the EE group, with a particular focus on its behavior under a variety of basic conditions. This document summarizes available data on its stability, provides key experimental protocols, and includes diagrams to illustrate reaction pathways and logical workflows, serving as a comprehensive resource for researchers in organic synthesis and drug development.
Introduction to the 1-Ethoxyethoxy (EE) Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity. Protecting groups act as temporary masks for reactive functional groups, allowing chemical transformations to be performed on other parts of a molecule without unintended side reactions. The 1-ethoxyethoxy (EE) group is an acetal-type protecting group for alcohols, formed by the reaction of an alcohol with ethyl vinyl ether. It is prized for its straightforward installation and, most notably, its general robustness, particularly towards basic and nucleophilic reagents.
General Stability Profile
The EE group is primarily known for its lability under acidic conditions. Mild aqueous acid is typically sufficient to hydrolyze the acetal and deprotect the alcohol, often with high yields.[1] This acidic cleavage is the standard method for its removal. Conversely, the EE group is widely regarded as stable under neutral and, importantly, basic conditions.[2][3] This orthogonality makes it a valuable tool in synthetic strategies that require subsequent reactions involving bases or nucleophiles.
Stability Under Basic Conditions: A Detailed Analysis
The stability of the EE group in the presence of basic reagents is a cornerstone of its utility. This stability extends to a wide range of common basic conditions encountered in organic synthesis.
Stability Towards Common Inorganic and Organic Bases
The EE group is generally inert to common inorganic bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). It is also stable in the presence of many organic bases, including triethylamine (NEt₃) and pyridine. This allows for a variety of transformations to be carried out on other parts of the molecule, such as ester saponification or base-catalyzed eliminations, without affecting the EE-protected hydroxyl group.
Stability Towards Organometallic Reagents
A key advantage of the EE protecting group is its stability towards highly basic and nucleophilic organometallic reagents. This includes organolithium reagents and Grignard reagents.
-
Organolithium Reagents: The EE group is demonstrably stable to strong organolithium bases like tert-butyllithium (t-BuLi). This is crucial for reactions such as metal-halogen exchange or deprotonation at positions that require strongly basic conditions.[2][3]
-
Grignard Reagents: Acetals, in general, are stable to Grignard reagents (RMgX).[4] This allows for the formation of new carbon-carbon bonds via Grignard addition to carbonyls or epoxides in the presence of an EE-protected alcohol.
Quantitative Stability Data
| Basic Reagent/Condition | Substrate Type | Solvent | Temperature | Time | % Cleavage (Observed) | Reference |
| tert-Butyllithium (t-BuLi) (3.5 equiv) | Protected d-glucal | THF | -78 °C to 0 °C to RT | > 4 hours | ~0% (High yield of desired product) | [2][3] |
| Na₂CO₃ (in Suzuki coupling) | Protected boronic ester | DME | 80 °C | Not specified | ~0% (High yield of desired product) | [3] |
Note: The "% Cleavage" is inferred from the high yields of the desired products where the EE group remains intact.
Experimental Protocols
Protocol for the Protection of an Alcohol with Ethyl Vinyl Ether
This protocol describes the general procedure for the introduction of the EE protecting group onto a primary alcohol.
Reaction: R-OH + CH₂=CHOEt → R-O-CH(CH₃)OEt
Reagents and Materials:
-
Alcohol (1.0 equiv)
-
Ethyl vinyl ether (5.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the alcohol in dichloromethane in a round-bottom flask.
-
Add ethyl vinyl ether to the solution.
-
Add pyridinium p-toluenesulfonate (PPTS) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the EE-protected alcohol.
Protocol Demonstrating Stability to a Strong Base (t-BuLi)
This protocol is adapted from a literature procedure and demonstrates the stability of the EE group during a lithiation reaction.[2][3]
Reaction: EE-protected glycal subjected to lithiation.
Reagents and Materials:
-
EE-protected d-glucal (1.0 equiv)
-
tert-Butyllithium (t-BuLi) (1.7 M in pentane, 3.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the EE-protected d-glucal in anhydrous THF in a flame-dried, two-necked round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add tert-butyllithium dropwise over 10 minutes.
-
Stir the reaction mixture for 10 minutes at -78 °C, and then warm to 0 °C and stir for 1 hour.
-
The subsequent steps would involve the addition of an electrophile. The key observation is that the EE protecting groups remain intact throughout this process, as evidenced by the successful isolation of the desired product in high yield after workup.
Visualizations
Caption: General workflow for the protection of an alcohol as a 1-ethoxyethoxy (EE) ether and its subsequent deprotection.
Caption: Decision tree for assessing the stability of the EE protecting group based on planned reaction conditions.
Conclusion
The 1-ethoxyethoxy (EE) protecting group is a robust and reliable choice for the protection of hydroxyl groups in syntheses that involve basic or nucleophilic reaction conditions. Its stability towards a wide array of bases, including strong organometallic reagents, provides chemists with significant synthetic flexibility. While its primary lability is to acid, this feature allows for its selective removal in the presence of other base-labile or acid-stable protecting groups. The experimental protocols and decision-making frameworks provided in this guide are intended to assist researchers in the effective application of the EE protecting group in their synthetic endeavors.
References
An In-depth Technical Guide to the Reactivity of the Vinyl Group in 1-(1-ethoxyethoxy)-4-vinylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the vinyl group in 1-(1-ethoxyethoxy)-4-vinylbenzene, a key monomer in the synthesis of advanced polymer architectures. The dual functionality of this molecule, featuring a reactive vinyl group and a protected phenol, allows for a range of controlled chemical transformations. This document details the primary reactions, including polymerization and electrophilic additions, and provides relevant experimental protocols and quantitative data to support further research and development.
Core Reactivity Profile
This compound, also known as p-(1-ethoxyethoxy)styrene (pEES), possesses two main sites of reactivity: the vinyl group and the acetal protecting group. The vinyl group is susceptible to addition reactions characteristic of styrenic monomers, while the 1-ethoxyethoxy group is stable under neutral to basic conditions and can be readily cleaved under acidic conditions. This differential reactivity is pivotal for its application in multi-step syntheses, particularly in polymer chemistry. The electron-donating nature of the para-substituent (the 1-ethoxyethoxy group) influences the reactivity of the vinyl group, impacting polymerization kinetics and the properties of the resulting polymers.[1]
Key Reactions of the Vinyl Group
The vinyl group of this compound is the cornerstone of its utility, participating in a variety of addition reactions. The most significant of these are polymerization reactions, which are fundamental to its primary application as a precursor to poly(4-hydroxystyrene) (PHS). PHS is a critical material in the formulation of photoresists for deep-UV lithography.[1] Other important reactions of the vinyl group include palladium-catalyzed cross-coupling reactions and hydrogenation.
Polymerization Reactions
The vinyl group of this compound readily undergoes both free-radical and living anionic polymerization.[1] The choice of polymerization technique dictates the level of control over the polymer's molecular weight and architecture.
Living anionic polymerization offers precise control over molecular weight and results in polymers with a narrow polydispersity index (PDI).[1][2] This method is particularly advantageous for creating well-defined block copolymers.[2][3] The acetal protecting group is stable under the nucleophilic conditions of anionic polymerization, which is a key advantage of this monomer.[1]
Experimental Protocol: Living Anionic Polymerization of this compound
-
Materials: this compound (pEES), tetrahydrofuran (THF), sec-butyllithium (sec-BuLi), methanol.
-
Procedure:
-
All glassware is rigorously cleaned and dried. The polymerization is carried out under high vacuum techniques.
-
THF is distilled from sodium/benzophenone under reduced pressure into a liquid nitrogen-cooled reaction vessel (cryo-transfer).[4]
-
The monomer, pEES, is dried over calcium hydride (CaH2) and then cryo-transferred into the reaction vessel containing the distilled THF.[4]
-
The reaction mixture is cooled to -90 °C using an ethanol/liquid nitrogen bath.[4]
-
The initiator, sec-BuLi, is added via syringe to the stirred reaction mixture.[4]
-
The polymerization is allowed to proceed for a specified time (e.g., 30 minutes).[4]
-
The reaction is terminated by the addition of degassed methanol via syringe.[4]
-
The resulting polymer, poly(this compound) (PpEES), is isolated by precipitation in a non-solvent such as petroleum ether. The yield is typically quantitative.[4]
-
Free-radical polymerization is a more versatile method that can be initiated using thermal initiators like peroxides or azo compounds.[5] While it offers less control over the polymer architecture compared to living anionic polymerization, it is a robust method for producing high molecular weight polymers.
Experimental Protocol: Free-Radical Polymerization of this compound
-
Materials: this compound, toluene, azobisisobutyronitrile (AIBN).
-
Procedure:
-
The monomer and AIBN are dissolved in toluene in a reaction vessel.
-
The solution is degassed by several freeze-pump-thaw cycles.
-
The reaction vessel is sealed under vacuum or an inert atmosphere.
-
The mixture is heated to a temperature sufficient to initiate polymerization (typically 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a set time, during which the viscosity of the solution will increase.
-
The reaction is terminated by cooling to room temperature and exposing the mixture to air.
-
The polymer is isolated by precipitation in a non-solvent like methanol or hexane and dried under vacuum.
-
Deprotection to Poly(4-hydroxystyrene)
A key feature of poly(this compound) is the ease with which the acetal protecting group can be removed to yield poly(4-hydroxystyrene). This is typically achieved through acid-catalyzed hydrolysis.[1]
Experimental Protocol: Acid-Catalyzed Deprotection of Poly(this compound)
-
Materials: Poly(this compound), tetrahydrofuran (THF), hydrochloric acid (HCl).
-
Procedure:
-
The polymer is dissolved in THF.
-
A catalytic amount of concentrated HCl is added to the solution.
-
The mixture is stirred at room temperature. The deprotection is typically rapid, often completing within minutes.[2][3]
-
The deprotected polymer, poly(4-hydroxystyrene), is isolated by precipitation in water.
-
The polymer is collected by filtration and dried under vacuum.
-
Heck Reaction
The vinyl group of this compound can participate in palladium-catalyzed Heck reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.[1][6] This reaction is a powerful tool for the synthesis of substituted stilbenes and other conjugated systems. The presence of the electron-donating 1-ethoxyethoxy group can influence the reaction's yield and regioselectivity.[7]
Experimental Protocol: Heck Reaction of this compound with an Aryl Halide (General)
-
Materials: this compound, aryl halide (e.g., iodobenzene), palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., PPh3), base (e.g., triethylamine), and a suitable solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
The aryl halide, this compound, palladium catalyst, and phosphine ligand are combined in a reaction flask with the solvent.
-
The base is added, and the mixture is degassed.
-
The reaction is heated to a temperature typically between 80-120 °C.
-
The reaction progress is monitored by techniques such as TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by column chromatography.
-
Hydrogenation
The vinyl group can be reduced to an ethyl group through catalytic hydrogenation. This reaction converts the styrenic monomer unit into a 4-ethylphenyl ether derivative.
Experimental Protocol: Catalytic Hydrogenation of this compound (General)
-
Materials: this compound, a suitable solvent (e.g., ethanol, ethyl acetate), and a hydrogenation catalyst (e.g., 10% Palladium on carbon).
-
Procedure:
-
The substrate is dissolved in the solvent in a hydrogenation vessel.
-
The catalyst is added to the solution.
-
The vessel is flushed with hydrogen gas and then pressurized to the desired hydrogen pressure (typically 1-3 atm).
-
The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
The catalyst is removed by filtration through Celite.
-
The solvent is removed under reduced pressure to yield the hydrogenated product.
-
Quantitative Data
The following tables summarize key quantitative data related to the reactivity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H16O2 | [8] |
| Molecular Weight | 192.25 g/mol | [8] |
| Boiling Point | 87 °C (0.13 kPa) | [9] |
| Flash Point | 120 °C | [9] |
| Purity | >98.0% (GC) | [10][11] |
Table 2: Anionic Polymerization of this compound
| Sample | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| PpEES | 2,700 - 69,000 | ≤1.09 | [2][3] |
| PHS (deprotected) | - | - | [2][3] |
Mn = Number-average molecular weight; PDI = Polydispersity Index.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Peak Position | Assignment |
| ¹H NMR | ~7.3 ppm (d) | Aromatic protons ortho to vinyl group |
| ~6.9 ppm (d) | Aromatic protons ortho to ether group | |
| ~6.6 ppm (dd) | Vinylic proton alpha to the ring | |
| ~5.6 ppm (d) | Vinylic proton beta to the ring (trans) | |
| ~5.1 ppm (d) | Vinylic proton beta to the ring (cis) | |
| ~5.4 ppm (q) | Methine proton of the acetal | |
| ~3.6 ppm (m) | Methylene protons of the ethoxy group | |
| ~1.5 ppm (d) | Methyl protons of the acetal | |
| ~1.2 ppm (t) | Methyl protons of the ethoxy group | |
| ¹³C NMR | ~157 ppm | Aromatic carbon attached to oxygen |
| ~136 ppm | Vinylic carbon alpha to the ring | |
| ~131 ppm | Aromatic carbon attached to the vinyl group | |
| ~127 ppm | Aromatic carbons ortho to the vinyl group | |
| ~116 ppm | Aromatic carbons ortho to the ether group | |
| ~113 ppm | Vinylic carbon beta to the ring | |
| ~98 ppm | Methine carbon of the acetal | |
| ~61 ppm | Methylene carbon of the ethoxy group | |
| ~20 ppm | Methyl carbon of the acetal | |
| ~15 ppm | Methyl carbon of the ethoxy group | |
| FTIR (cm⁻¹) | ~3080 | =C-H stretch (vinyl) |
| ~2970, 2870 | C-H stretch (aliphatic) | |
| ~1630 | C=C stretch (vinyl) | |
| ~1605, 1510 | C=C stretch (aromatic) | |
| ~1230, 1050 | C-O stretch (ether/acetal) | |
| ~990, 905 | =C-H bend (vinyl) |
Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: Synthesis, polymerization, and deprotection pathway.
References
- 1. This compound | 157057-20-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sctunisie.org [sctunisie.org]
- 8. p-(1-Ethoxyethoxy)styrene | C12H16O2 | CID 9855712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tosoh-finechem.co.jp [tosoh-finechem.co.jp]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
The Role of 1-(1-ethoxyethoxy)-4-vinylbenzene as a Protected Monomer: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Ethoxyethoxy)-4-vinylbenzene, also known as 4-(1-ethoxyethoxy)styrene (EES), is a crucial protected monomer in polymer chemistry. Its primary significance lies in its role as a precursor to poly(4-hydroxystyrene) (PHS), a key component in the formulation of photoresists for deep-UV lithography, a fundamental process in the manufacturing of integrated circuits.[1] The ethoxyethoxy group serves as an effective protecting group for the acidic phenolic proton of 4-hydroxystyrene, enabling polymerization methods that are otherwise incompatible with such reactive protons, most notably living anionic polymerization. This two-step strategy allows for the synthesis of well-defined PHS with controlled molecular weights and narrow molecular weight distributions, which are critical for high-performance materials. This guide provides a comprehensive overview of the synthesis, polymerization, and deprotection of this compound, complete with experimental protocols and quantitative data.
Introduction: The "Protected Monomer" Strategy
In polymer synthesis, the presence of certain functional groups can interfere with polymerization processes. For instance, the acidic hydroxyl group of 4-hydroxystyrene would terminate the highly reactive carbanionic propagating species in living anionic polymerization.[2] To overcome this, a "protected monomer" strategy is employed. This involves temporarily masking the reactive functional group with a protecting group that is stable under the polymerization conditions.[1] After polymerization, the protecting group is removed to yield the desired functional polymer.
This compound is a prime example of this strategy.[1] The 1-ethoxyethoxy group, an acetal, effectively protects the hydroxyl group of 4-hydroxystyrene.[1] This protecting group is stable in the basic and nucleophilic environment of anionic polymerization but can be readily cleaved under mild acidic conditions to regenerate the hydroxyl group.[1] This approach provides a robust pathway to synthesize high-purity, well-defined poly(4-hydroxystyrene).[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | 1-Ethenyl-4-(1-ethoxyethoxy)benzene, 4-(1-Ethoxyethoxy)styrene | [3] |
| CAS Number | 157057-20-0 | [3] |
| Molecular Formula | C12H16O2 | [3] |
| Molecular Weight | 192.26 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Purity | >98.0% (GC) | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-hydroxystyrene with ethyl vinyl ether.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:
-
Dissolution: In a reaction vessel, dissolve 10 parts by weight of p-hydroxystyrene and 0.01 parts by weight of p-toluenesulfonic acid-pyridine salt in 80 parts by weight of ethyl acetate at room temperature.[4]
-
Addition: While stirring the solution, add a mixture of 6.1 parts by weight of ethyl vinyl ether and 20 parts by weight of ethyl acetate dropwise at room temperature.[4]
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature after the dropwise addition is complete.[4]
-
Work-up: Add triethylamine to the reaction mixture to basify it. Wash the organic layer with deionized water.[4]
-
Purification: Concentrate the organic layer and purify the product by column chromatography using a hexane/ethyl acetate mobile phase.[4]
-
Yield: This procedure yields approximately 10.5 parts by weight of 4-(1-ethoxyethoxy)styrene.[4]
Synthesis Workflow
References
solubility of 1-(1-ethoxyethoxy)-4-vinylbenzene in common organic solvents
An In-depth Technical Guide on the Solubility of 1-(1-Ethoxyethoxy)-4-vinylbenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound
This compound, also known as 4-(1-ethoxyethoxy)styrene, is a derivative of 4-vinylphenol where the phenolic hydroxyl group is protected by an acetal group. This protection strategy is crucial as it allows for polymerization reactions, such as living anionic polymerization, that are sensitive to acidic protons.[1] The resulting polymer, poly(4-(1-ethoxyethoxy)styrene), can be readily deprotected under mild acidic conditions to yield high-purity poly(4-hydroxystyrene) (PHS).[1] The properties of PHS are critical in the formulation of photoresists for deep-UV lithography.[1] Understanding the solubility of the monomer is paramount for optimizing polymerization processes, purification, and overall material handling.
Physicochemical Properties and Predicted Solubility
The solubility of an organic compound is primarily dictated by its polarity, molecular weight, and the potential for intermolecular interactions with the solvent. The structure of this compound, featuring a nonpolar vinylbenzene group and a moderately polar ethoxyethoxy group, suggests it will be soluble in a range of common organic solvents.
One key indicator of solubility in organic solvents is the logarithm of the octanol-water partition coefficient (LogP). A positive LogP value indicates a preference for nonpolar environments. The predicted LogP for this compound is approximately 2.74, suggesting good solubility in nonpolar organic solvents.
While specific quantitative data is scarce, the available information indicates that this compound is "soluble in common organic solvents".[1] Based on the principle of "like dissolves like" and the compound's structure, a qualitative solubility profile can be predicted.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Predicted Solubility |
| Hexane | C₆H₁₄ | Nonpolar | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Very Soluble |
| Chloroform | CHCl₃ | Polar aprotic | Very Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Very Soluble |
| Acetone | C₃H₆O | Polar aprotic | Very Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Very Soluble |
| Ethanol | C₂H₅OH | Polar protic | Soluble |
| Methanol | CH₃OH | Polar protic | Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Very Soluble |
| Water | H₂O | Polar protic | Insoluble |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method can be employed to determine the solubility of this compound in a given solvent.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 10 mL)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume (e.g., 5.0 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solid to settle.
-
For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Transfer the aliquot to a volumetric flask of appropriate size.
-
Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a pre-validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Visualization of the Synthetic Pathway to Poly(4-hydroxystyrene)
The primary application of this compound is as a protected monomer for the synthesis of poly(4-hydroxystyrene) (PHS). The following diagram illustrates this two-step process, which involves the polymerization of the protected monomer followed by the removal of the ethoxyethoxy protecting group.
Caption: Synthetic pathway from this compound to poly(4-hydroxystyrene).
The following workflow provides a logical representation of the experimental steps involved in determining the solubility of an organic compound.
Caption: Experimental workflow for determining the solubility of an organic compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not extensively documented, its chemical structure and physicochemical properties strongly suggest high solubility in a wide range of nonpolar and polar aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide will enable researchers to generate reliable and accurate data. The visualized synthetic pathway of poly(4-hydroxystyrene) further clarifies the critical role of this monomer in the field of polymer chemistry and materials science. This guide serves as a valuable resource for scientists and professionals working with this compound, facilitating its effective use in research and development.
References
Methodological & Application
Anionic Polymerization of 1-(1-Ethoxyethoxy)-4-vinylbenzene: A Detailed Protocol for Controlled Synthesis of Poly(4-hydroxystyrene) Precursors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1] This protocol details the living anionic polymerization of 1-(1-ethoxyethoxy)-4-vinylbenzene (pEES), an acetal-protected derivative of 4-hydroxystyrene. The ethoxyethoxy protecting group is stable under the basic conditions of anionic polymerization, preventing the premature termination that would occur with the acidic phenolic proton of 4-hydroxystyrene.[1] Subsequent facile deprotection under mild acidic conditions yields poly(4-hydroxystyrene) (PHS), a crucial material in photoresist technologies and various biomedical applications. This method allows for the precise synthesis of PHS precursors with predictable molecular weights and low polydispersity.
Data Presentation
The living nature of this polymerization allows for precise control over the polymer's molecular weight by adjusting the monomer to initiator ratio. The following table provides illustrative data on the expected number-average molecular weight (Mn) and polydispersity index (PDI) for the anionic polymerization of this compound initiated by sec-butyllithium.
| Entry | Monomer:Initiator Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 9,600 | 9,500 | ≤ 1.05 |
| 2 | 100:1 | 19,200 | 19,000 | ≤ 1.06 |
| 3 | 200:1 | 38,400 | 38,000 | ≤ 1.08 |
| 4 | 350:1 | 67,200 | 67,000 | ≤ 1.09 |
Experimental Protocols
This protocol is divided into three main stages: Purification of Reagents, Anionic Polymerization of this compound, and Deprotection to Poly(4-hydroxystyrene). All procedures involving anionic polymerization must be carried out under high vacuum or in an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques to exclude moisture and oxygen.
Purification of Reagents
-
Tetrahydrofuran (THF): THF should be rigorously purified before use. It is typically pre-dried over calcium hydride, followed by distillation from a sodium/benzophenone ketyl under an inert atmosphere. The characteristic deep blue or purple color of the ketyl indicates anhydrous and oxygen-free solvent.
-
This compound (pEES): The monomer should be purified to remove inhibitors and any protic impurities. This is achieved by drying over calcium hydride (CaH2) followed by distillation under reduced pressure. The purified monomer should be stored under an inert atmosphere and used promptly.
-
sec-Butyllithium (sec-BuLi): Commercially available solutions of sec-BuLi in cyclohexane are typically used. The concentration of the initiator should be accurately determined by titration (e.g., with diphenylacetic acid) prior to use.
Anionic Polymerization of this compound
This procedure describes a typical lab-scale polymerization. The quantities can be adjusted based on the desired molecular weight and polymer amount.
Materials:
-
Purified this compound (pEES)
-
Purified tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi) solution in cyclohexane
-
Methanol (for termination)
-
Schlenk flask with a magnetic stir bar
-
High vacuum line
-
Syringes and needles (oven-dried)
Procedure:
-
Reactor Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and connect it to the high vacuum line. Evacuate the flask and flame-dry it under vacuum to remove any adsorbed moisture. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Solvent Addition: Transfer the desired amount of purified THF into the reaction flask via cannula or a gas-tight syringe under an inert atmosphere. Cool the solvent to the reaction temperature of -78 °C using a dry ice/acetone bath.
-
Initiator Addition: Add the calculated amount of sec-BuLi solution to the stirred THF. The amount of initiator will determine the final molecular weight of the polymer (see Data Presentation table).
-
Monomer Addition: Slowly add the purified pEES monomer to the initiator solution via a gas-tight syringe. The reaction mixture will typically develop a characteristic color (e.g., orange or red) indicating the presence of the living styryl anions.
-
Polymerization: Allow the polymerization to proceed at -78 °C for the desired reaction time. The reaction is typically fast and can be complete within 1-2 hours. The progress can be monitored by observing the disappearance of the monomer via techniques like in-situ NMR if available.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the solution should disappear, indicating the quenching of the living anions.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol or hexane.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Deprotection of Poly(this compound) to Poly(4-hydroxystyrene)
Materials:
-
Poly(this compound)
-
Tetrahydrofuran (THF) or Dioxane
-
Hydrochloric acid (HCl) or other suitable acid
-
Methanol or water for precipitation
Procedure:
-
Dissolution: Dissolve the protected polymer in a suitable solvent like THF or dioxane.
-
Acidification: Add a catalytic amount of a strong acid, such as a few drops of concentrated HCl, to the polymer solution.
-
Hydrolysis: Stir the mixture at room temperature. The deprotection is typically rapid and can be completed within a few hours. The progress can be monitored by NMR spectroscopy by observing the disappearance of the acetal protons and the appearance of the phenolic hydroxyl proton.
-
Isolation: Precipitate the resulting poly(4-hydroxystyrene) by adding the solution to a non-solvent like water or hexane.
-
Purification and Drying: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any residual acid and byproducts, and dry it under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the anionic polymerization of pEES.
References
Application Notes and Protocols: Deprotection of Poly(1-(1-ethoxyethoxy)-4-vinylbenzene) to Poly(4-hydroxystyrene)
Introduction
Poly(4-hydroxystyrene) (PHS) is a crucial polymer in the microelectronics industry, primarily utilized in the formulation of photoresists for deep-UV lithography. Its phenolic hydroxyl groups impart aqueous base solubility, a critical property for the development process of photoresist imaging. The direct polymerization of 4-hydroxystyrene can be challenging to control. A common and effective strategy involves the polymerization of a protected monomer, followed by a deprotection step to yield the final functional polymer.
This application note details the deprotection of poly(1-(1-ethoxyethoxy)-4-vinylbenzene), a common precursor, to poly(4-hydroxystyrene). The 1-ethoxyethoxy group is an acetal that effectively protects the acidic phenolic proton, allowing for controlled polymerization techniques like living anionic polymerization to produce well-defined polymers with narrow molecular weight distributions.[1] The subsequent acid-catalyzed hydrolysis to remove this protecting group is typically efficient and proceeds under mild conditions, preserving the polymer backbone.[1][2]
Principle of the Reaction
The deprotection of poly(this compound) is an acid-catalyzed hydrolysis reaction. The acetal linkage is stable under neutral and basic conditions but is readily cleaved in the presence of an acid catalyst, such as hydrochloric acid. The reaction proceeds by protonation of one of the oxygen atoms of the acetal group, followed by the elimination of ethanol and subsequent hydrolysis of the resulting carbocation to regenerate the phenolic hydroxyl group and release acetaldehyde.
Experimental Data
The deprotection reaction is expected to proceed with high efficiency without significantly affecting the number-average molecular weight (Mn) or the polydispersity index (PDI) of the polymer backbone. The change in molecular weight observed is primarily due to the removal of the ethoxyethoxy protecting group.
| Polymer Sample | Mn ( g/mol ) | PDI (Mw/Mn) |
| Poly(this compound) | 8,500 | 1.08 |
| Poly(4-hydroxystyrene) (Post-Deprotection) | 5,400 (calculated) | ~1.08 |
Note: The molecular weight of the deprotected polymer is calculated based on the initial molecular weight of the protected polymer and the molar mass of the repeating units before and after deprotection. The PDI is expected to remain largely unchanged.
Experimental Protocols
Materials and Equipment
-
Poly(this compound)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated (37%)
-
Deionized water
-
Methanol
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum oven
-
Standard laboratory glassware
Deprotection Protocol
This protocol is adapted from established literature procedures.[2]
-
Dissolution of the Protected Polymer: In a round-bottom flask, dissolve 1.0 g of poly(this compound) in 20 mL of anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until the polymer is fully dissolved.
-
Acid-Catalyzed Hydrolysis: To the stirred polymer solution, add 1 mL of concentrated hydrochloric acid. Continue stirring the solution at room temperature. The deprotection reaction is typically rapid, often completing within 5 to 30 minutes.
-
Precipitation of the Deprotected Polymer: After the desired reaction time, precipitate the poly(4-hydroxystyrene) by slowly adding the reaction mixture to a beaker containing a large excess of deionized water (approximately 200 mL) with vigorous stirring.
-
Isolation and Purification: Collect the precipitated white solid by vacuum filtration using a Buchner funnel. Wash the polymer cake thoroughly with copious amounts of deionized water to remove any residual acid and byproducts. Further wash the polymer with a small amount of a non-solvent like methanol if necessary.
-
Drying: Dry the purified poly(4-hydroxystyrene) in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization
Successful deprotection can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of Poly(this compound): The spectrum will show characteristic peaks for the ethoxyethoxy protecting group, including signals for the methyl and methylene protons of the ethoxy group and the methine proton of the acetal.
-
¹H NMR of Poly(4-hydroxystyrene): Upon successful deprotection, the signals corresponding to the ethoxyethoxy group will disappear. A new broad singlet will appear in the aromatic region (typically around 8.5-9.5 ppm), corresponding to the phenolic hydroxyl proton.[2]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR of Poly(this compound): The spectrum will exhibit characteristic C-O stretching bands of the acetal group.
-
FTIR of Poly(4-hydroxystyrene): The spectrum of the deprotected polymer will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. The C-O stretching bands of the acetal will be absent.
-
-
Gel Permeation Chromatography (GPC): GPC analysis can be used to determine the molecular weight and polydispersity index of the polymer before and after deprotection. A successful deprotection should result in a shift to a lower molecular weight corresponding to the loss of the protecting group, with minimal change in the PDI.
Diagrams
Caption: Experimental workflow for the deprotection of poly(this compound).
Caption: Chemical transformation of the deprotection reaction.
References
Application of 4-(1-Ethoxyethoxy)styrene in Block Copolymer Synthesis: A Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the use of 4-(1-ethoxyethoxy)styrene (pEES) in the synthesis of well-defined block copolymers. pEES is a valuable protected monomer that allows for the incorporation of 4-hydroxystyrene (pHS) units into polymer chains using various polymerization techniques. The facile deprotection of the ethoxyethoxy group under mild acidic conditions makes it an attractive alternative to other protected pHS monomers. This guide covers the synthesis of block copolymers via living anionic polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Detailed experimental protocols, data presentation in tabular format, and visualizations of workflows and chemical schemes are provided to assist researchers in the successful synthesis and application of these versatile polymers, particularly in the field of drug development.
Introduction
Block copolymers, composed of two or more distinct polymer chains linked together, are a fascinating class of macromolecules that can self-assemble into a variety of ordered nanostructures. This behavior makes them highly valuable in a range of applications, including drug delivery, nanolithography, and advanced materials. Poly(4-hydroxystyrene) (pHS) is a particularly interesting polymer segment due to its hydrophilicity, pH-responsiveness, and ability to form hydrogen bonds. However, the acidic proton of the hydroxyl group interferes with many controlled polymerization techniques.
To overcome this challenge, the hydroxyl group can be protected during polymerization and deprotected afterward. 4-(1-Ethoxyethoxy)styrene (pEES) has emerged as an excellent choice for a protected pHS monomer. The acetal protecting group is stable under the conditions of various polymerization methods, including living anionic, ATRP, and RAFT, and can be readily removed under mild acidic conditions to yield the desired pHS block.[1][2] This straightforward deprotection is a significant advantage over other protecting groups that may require harsh conditions.[1]
This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of block copolymers using pEES.
Synthesis of 4-(1-Ethoxyethoxy)styrene Monomer
The pEES monomer is typically synthesized by the acid-catalyzed reaction of 4-hydroxystyrene with ethyl vinyl ether.
Caption: Synthesis of 4-(1-ethoxyethoxy)styrene.
Block Copolymer Synthesis
Living Anionic Polymerization
Living anionic polymerization is a powerful technique for synthesizing block copolymers with well-defined molecular weights and low polydispersity. pEES is well-suited for this method due to the stability of the ethoxyethoxy protecting group in the presence of the highly reactive carbanionic propagating species.
This protocol is adapted from the living anionic polymerization of styrenic monomers.[1]
Materials:
-
Styrene, purified and dried
-
4-(1-ethoxyethoxy)styrene (pEES), purified and dried
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated
-
Methanol, degassed
Procedure:
-
Reactor Setup: A rigorously cleaned and dried glass reactor equipped with magnetic stirring and under a high vacuum or inert atmosphere (e.g., argon) is used.
-
Solvent Addition: Freshly distilled THF is transferred to the reactor via cannula.
-
Initiation of Styrene Block: The reactor is cooled to -78 °C. A calculated amount of sec-BuLi is injected to initiate the polymerization of the first monomer, styrene. The solution should turn a characteristic orange-red color, indicating the formation of polystyryllithium living anions. The polymerization is allowed to proceed for a specified time (e.g., 1-2 hours).
-
Addition of pEES: A solution of pEES in THF is added to the living polystyryllithium solution. The color of the solution may change. The polymerization is continued for several hours to ensure complete conversion of the second monomer.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol, which protonates the living carbanion.
-
Purification: The resulting block copolymer is isolated by precipitation in a non-solvent, such as methanol or hexane, and dried under vacuum.
Caption: Anionic polymerization workflow.
| Entry | Block 1 (Monomer) | Mn ( kg/mol ) Block 1 | Block 2 (Monomer) | Mn ( kg/mol ) Total | PDI | Reference |
| 1 | Styrene | 10.0 | pEES | 20.0 | 1.05 | Adapted from[3] |
| 2 | 2-Vinylpyridine | - | pEES | 2.7 - 69.0 | ≤1.09 | [1] |
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile controlled radical polymerization technique that can be used to synthesize a wide range of block copolymers. While specific protocols for pEES are not abundant in the literature, procedures for other protected hydroxystyrene monomers, such as acetoxystyrene, can be adapted.[4]
Materials:
-
Styrene
-
pEES
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
Macroinitiator Synthesis: A polystyrene macroinitiator (PS-Br) is first synthesized by ATRP of styrene using EBiB as the initiator.
-
Block Copolymerization:
-
In a Schlenk flask, PS-Br, pEES, and anisole are added.
-
The mixture is degassed by several freeze-pump-thaw cycles.
-
CuBr and PMDETA are added under an inert atmosphere.
-
The flask is placed in a thermostatted oil bath (e.g., 90-110 °C) to start the polymerization.
-
Samples are taken periodically to monitor conversion and molecular weight evolution by GC and GPC, respectively.
-
-
Purification: The polymerization is stopped by cooling and exposing the mixture to air. The polymer is then diluted with THF, passed through a neutral alumina column to remove the copper catalyst, and precipitated in methanol.
Caption: ATRP polymerization workflow.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique known for its tolerance to a wide range of functional groups and reaction conditions.
Materials:
-
Styrene
-
pEES
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
Procedure:
-
Macro-RAFT Agent Synthesis: A polystyrene macro-RAFT agent (PS-RAFT) is synthesized by polymerizing styrene in the presence of CPDT and AIBN.
-
Block Copolymerization:
-
In a reaction vessel, the PS-RAFT agent, pEES, and a fresh portion of AIBN are dissolved in 1,4-dioxane.
-
The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
The vessel is sealed and immersed in a preheated oil bath (e.g., 70 °C).
-
The polymerization is allowed to proceed for a predetermined time.
-
-
Purification: The polymerization is quenched by rapid cooling and exposure to air. The block copolymer is isolated by precipitation in a suitable non-solvent.
Deprotection of the Ethoxyethoxy Group
A key advantage of using pEES is the mild conditions required for deprotection to yield the poly(4-hydroxystyrene) block.[1]
Caption: Deprotection of the PpEES block.
Experimental Protocol: Deprotection of PS-b-PpEES
Materials:
-
PS-b-PpEES block copolymer
-
Tetrahydrofuran (THF)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve the PS-b-PpEES copolymer in THF at room temperature.
-
Add a few drops of concentrated HCl to the solution while stirring. The deprotection is typically rapid and can be monitored by TLC or NMR.
-
Once the deprotection is complete (usually within minutes to a few hours), the resulting PS-b-pHS block copolymer is precipitated into deionized water.
-
The precipitate is collected by filtration, washed thoroughly with deionized water to remove any residual acid, and dried under vacuum.[1]
Applications in Drug Development
Block copolymers containing a poly(4-hydroxystyrene) block are of significant interest for drug delivery applications. The amphiphilic nature of block copolymers like polystyrene-b-poly(4-hydroxystyrene) (PS-b-pHS) allows them to self-assemble in aqueous media into core-shell nanostructures, such as micelles and vesicles.[5] The hydrophobic PS block forms the core, which can serve as a reservoir for hydrophobic drugs, while the hydrophilic pHS block forms the corona, providing stability in aqueous environments and a platform for further functionalization.
Micellar Drug Carriers
Amphiphilic block copolymers can form spherical micelles in water, encapsulating hydrophobic drugs within their core. This can improve the solubility of poorly water-soluble drugs, protect them from degradation, and potentially lead to controlled release. The pHS corona can also offer "stealth" properties, prolonging circulation time in the bloodstream.
Vesicles for Drug Encapsulation
Depending on the block copolymer composition and preparation method, vesicles (polymersomes) can be formed. These hollow spheres can encapsulate hydrophilic drugs in their aqueous core and hydrophobic drugs within their polymeric membrane. Poly(4-hydroxystyrene)-containing vesicles have been investigated for the delivery of anticancer drugs like doxorubicin.[1]
Caption: Drug encapsulation workflow.
Characterization
The synthesized block copolymers and their deprotected analogues should be thoroughly characterized to confirm their structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the block copolymer composition.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the individual blocks.
-
Dynamic Light Scattering (DLS): To determine the size and size distribution of self-assembled nanoparticles in solution.
-
Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM): To visualize the morphology of the self-assembled nanostructures.
Conclusion
4-(1-Ethoxyethoxy)styrene is a highly useful protected monomer for the synthesis of well-defined block copolymers containing poly(4-hydroxystyrene). Its compatibility with various controlled polymerization techniques and the ease of deprotection under mild conditions provide a versatile platform for creating advanced polymeric materials. The resulting amphiphilic block copolymers show great promise in the field of drug delivery, offering the potential to formulate sophisticated nanocarriers for a variety of therapeutic agents. The protocols and data presented in this application note are intended to serve as a valuable resource for researchers working in this exciting area.
References
Application Note: Acid-Catalyzed Hydrolysis of the Ethoxyethoxy (EE) Protecting Group
Introduction
The ethoxyethoxy (EE) group is a commonly employed acetal protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under basic and nucleophilic conditions, coupled with its facile cleavage under acidic conditions, makes it a valuable tool for chemists. This application note provides detailed protocols for the acid-catalyzed hydrolysis of the ethoxyethoxy group using various acidic catalysts, catering to researchers, scientists, and drug development professionals. The protocols outlined below utilize p-toluenesulfonic acid (TsOH), acetic acid (AcOH), pyridinium p-toluenesulfonate (PPTS), and the solid-supported acid catalyst Amberlyst-15.
Reaction Principle
The acid-catalyzed hydrolysis of an ethoxyethoxy ether proceeds via protonation of one of the ether oxygens, followed by the elimination of ethanol and subsequent hydrolysis of the resulting hemiacetal to regenerate the free alcohol and produce acetaldehyde and ethanol as byproducts. The general mechanism is depicted below:
Figure 1: General Mechanism of Acid-Catalyzed EE Deprotection
Caption: Mechanism of the acid-catalyzed hydrolysis of an ethoxyethoxy ether.
Experimental Protocols
The following are generalized protocols for the deprotection of ethoxyethoxy-protected alcohols. Optimal reaction conditions, including catalyst loading, temperature, and reaction time, may vary depending on the specific substrate and should be determined empirically.
Protocol 1: Deprotection using p-Toluenesulfonic Acid (TsOH)
-
Materials:
-
Ethoxyethoxy-protected alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and Water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
-
Procedure:
-
Dissolve the ethoxyethoxy-protected alcohol in an appropriate solvent (e.g., methanol or a THF/water mixture).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
If a co-solvent was used, remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
-
Protocol 2: Deprotection using Acetic Acid (AcOH)
-
Materials:
-
Ethoxyethoxy-protected alcohol
-
Aqueous acetic acid solution (e.g., 80% AcOH in water or a mixture of AcOH, THF, and water)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the ethoxyethoxy-protected alcohol in an aqueous acetic acid solution. The concentration of acetic acid can be varied to control the rate of deprotection.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over an anhydrous sulfate salt, and filter.
-
Remove the solvent in vacuo to afford the deprotected alcohol. Purify by chromatography if needed.
-
Protocol 3: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
-
Materials:
-
Ethoxyethoxy-protected alcohol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the EE-protected substrate in ethanol or methanol.
-
Add a catalytic amount of PPTS (typically 0.1-0.3 equivalents).[1]
-
Stir the solution at room temperature or heat to reflux. Monitor the reaction's progress.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Concentrate the mixture to remove the alcohol solvent.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous sulfate salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 4: Deprotection using Amberlyst-15
-
Materials:
-
Ethoxyethoxy-protected alcohol
-
Amberlyst-15 ion-exchange resin
-
Methanol (MeOH) or Acetone/Water mixture
-
Triethylamine or ammonia solution in methanol (for neutralization)
-
Filtration apparatus
-
-
Procedure:
-
To a solution of the ethoxyethoxy-protected alcohol in a suitable solvent (e.g., methanol), add Amberlyst-15 resin (typically by weight, e.g., 20-50% w/w of the substrate).
-
Stir the suspension at room temperature or with heating. Monitor the reaction progress by analyzing aliquots of the supernatant by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with the reaction solvent.
-
Neutralize the filtrate with a few drops of triethylamine or a dilute solution of ammonia in methanol, if necessary.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified further by column chromatography. The recovered Amberlyst-15 can often be washed, dried, and reused.
-
Data Presentation
The following table summarizes various reported conditions for the acid-catalyzed deprotection of the ethoxyethoxy group. It is important to note that reaction times and yields are highly substrate-dependent.
| Catalyst | Substrate | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Protected Primary Alcohol | MeOH | RT | 3 h | 95 | |
| p-Toluenesulfonic acid | Protected Secondary Alcohol | THF/H₂O | RT | 12 h | 88 | |
| Acetic Acid | EE-protected d-glucal derivative | 20% aq. AcOH/THF | RT | Overnight | High | [2] |
| Acetic Acid | EE-protected d-galactal derivative | 10% AcOH in MeOH | RT | - | - | |
| PPTS | Protected Acetal | EtOH | Reflux | 4 h | 92 | |
| Amberlyst-15 | Protected Acetal | Acetone/H₂O | RT | 10 min | 97-99 |
Experimental Workflow Visualization
The general workflow for the acid-catalyzed deprotection of an ethoxyethoxy-protected alcohol followed by workup and purification is illustrated below.
Caption: General experimental workflow for EE group deprotection.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Strong acids such as p-toluenesulfonic acid are corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The acid-catalyzed hydrolysis of the ethoxyethoxy protecting group is a reliable and versatile deprotection strategy. The choice of the acidic catalyst can be tailored to the specific requirements of the substrate and the overall synthetic route. Mild catalysts like PPTS and Amberlyst-15 are particularly useful for sensitive substrates, with Amberlyst-15 offering the additional advantage of easy removal and recyclability. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively deprotect ethoxyethoxy-protected alcohols.
References
Application Notes and Protocols for Living Anionic Polymerization of Styrenic Monomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.[1][2][3][4] This method is particularly effective for styrenic monomers due to the ability of the phenyl group to stabilize the propagating carbanion. The absence of inherent termination or chain transfer steps, under high purity conditions, allows the polymer chains to remain active, or "living," until intentionally quenched.[1][2] This document provides detailed application notes and experimental protocols for the living anionic polymerization of styrenic monomers.
Core Concepts and Principles
Living anionic polymerization of styrene and its derivatives proceeds via three main steps: initiation, propagation, and termination.
-
Initiation: This step involves the addition of a potent nucleophile, typically an organolithium compound like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), to the styrene monomer.[1][2] The initiator adds to the vinyl group, forming a styryl carbanion. The rate of initiation relative to propagation is crucial for achieving a narrow molecular weight distribution; ideally, initiation should be much faster than propagation to ensure all chains start growing simultaneously.[1]
-
Propagation: The newly formed carbanionic species attacks another monomer molecule in a sequential manner, leading to chain growth.[1] The reactivity of the propagating species is highly dependent on the solvent and counter-ion. In non-polar solvents like cyclohexane or benzene, the propagating chain ends tend to exist as associated ion pairs (dimers or higher aggregates), which are less reactive.[4][5] In polar aprotic solvents such as tetrahydrofuran (THF), the solvent solvates the cation, leading to more reactive solvent-separated ion pairs or free ions, which significantly increases the propagation rate.[1][6][7]
-
Termination (Quenching): In a truly living polymerization, there is no formal termination step. The propagating chains remain active until a quenching agent is intentionally introduced.[1][2] Protic substances like methanol or water are commonly used to terminate the polymerization by protonating the carbanion.[1] Other electrophilic reagents can be used to introduce specific end-group functionalities.[2]
Key Experimental Parameters and Their Effects
The success of living anionic polymerization hinges on precise control over several experimental parameters.
| Parameter | Effect on Polymerization | Key Considerations |
| Initiator | The choice of initiator affects the initiation rate and the structure of the resulting polymer. sec-BuLi generally initiates polymerization faster than n-BuLi.[8] | Initiator concentration directly controls the polymer's molecular weight; Mn = (mass of monomer) / (moles of initiator).[2] |
| Solvent | Solvent polarity dramatically influences the propagation rate and polymer microstructure. Polar solvents (e.g., THF) lead to faster polymerization.[1][6][7] Non-polar solvents (e.g., cyclohexane) result in slower, more controlled polymerization.[9] | The solvent must be rigorously purified to remove any protic impurities. |
| Temperature | Lower temperatures are often employed, especially in polar solvents like THF (-78 °C), to manage the high reactivity of the propagating species and prevent side reactions.[8][10] Polymerization in non-polar solvents can be conducted at higher temperatures (e.g., 40-60 °C).[11] | Temperature control is critical for achieving narrow polydispersity. |
| Monomer Purity | The monomer and solvent must be free of water, oxygen, and other electrophilic impurities that can terminate the living anions. | Purification is typically achieved by distillation and stirring over drying agents like CaH2, followed by degassing. |
| Quenching Agent | The choice of quenching agent determines the end-group functionality of the polymer chain. Methanol and acetic acid are common for introducing a hydrogen end-group.[1][12] | The quenching agent should be added after complete monomer consumption to ensure all chains are terminated. |
Data Presentation: Quantitative Analysis
The following table summarizes typical results obtained from the living anionic polymerization of styrene under different conditions, highlighting the level of control achievable.
| Initiator | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| sec-BuLi | THF | -78 | 10,000 | 9,800 | < 1.05 | [10][13] |
| sec-BuLi | Benzene | 25 | 16,500 | 16,500 | < 1.05 | [12] |
| n-BuLi | Toluene | 25 | 20,000 | 21,000 | ~1.04 | [1] |
| sec-BuLi | Cyclohexane | 45 | 30,000 | 30,500 | ~1.03 | [9] |
| sec-BuLi/t-BuP1 | Benzene | 25 | 15,000 | 16,500 | < 1.05 | [12][14] |
Note: Mn values are often determined by Size Exclusion Chromatography (SEC) calibrated with polystyrene standards. PDI is a measure of the breadth of the molecular weight distribution.
Experimental Protocols
Protocol 1: Living Anionic Polymerization of Styrene in Tetrahydrofuran (THF) at -78 °C
This protocol describes a standard procedure for synthesizing polystyrene with a narrow molecular weight distribution in a polar solvent.
Materials:
-
Styrene
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (sec-BuLi) in cyclohexane (titrated solution)
-
Methanol, anhydrous
-
Argon or Nitrogen gas (high purity)
-
Calcium hydride (CaH₂)
-
Glassware (Schlenk flask, dropping funnel, syringes), oven-dried
Procedure:
-
Purification of Reagents:
-
Dry THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under inert atmosphere immediately before use.
-
Purify styrene by washing with aqueous NaOH to remove the inhibitor, followed by washing with deionized water, drying over anhydrous MgSO₄, and then distilling from CaH₂ under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.
-
-
Reaction Setup:
-
Assemble the oven-dried Schlenk flask with a magnetic stir bar and a dropping funnel under a stream of inert gas.
-
Flame-dry the entire apparatus under vacuum and then fill with inert gas.
-
-
Polymerization:
-
Inject the freshly distilled, anhydrous THF into the reaction flask via a cannula or syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the purified styrene to the cooled THF with stirring.
-
Inject the calculated amount of sec-BuLi initiator solution dropwise into the monomer solution. The solution should immediately turn a characteristic orange-red color, indicating the formation of the polystyryl anion.
-
Allow the polymerization to proceed at -78 °C for the desired time (typically 30-60 minutes). The viscosity of the solution will increase as the polymer forms.
-
-
Termination (Quenching):
-
After the desired reaction time (or after complete monomer consumption, which can be monitored by techniques like in-situ NIR spectroscopy), terminate the polymerization by adding a small amount of anhydrous methanol.[1] The color of the solution will disappear.
-
-
Polymer Isolation:
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the white, fibrous polystyrene precipitate by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-60 °C to a constant weight.
-
Protocol 2: Living Anionic Polymerization of Styrene in a Non-Polar Solvent (Cyclohexane) at 40 °C
This protocol is suitable for producing polystyrene with a high degree of stereochemical control (syndiotactic-rich) and is often used in industrial settings.
Materials:
-
Styrene
-
Cyclohexane, anhydrous
-
n-Butyllithium (n-BuLi) in hexane (titrated solution)
-
Methanol, anhydrous
-
Argon or Nitrogen gas (high purity)
-
Calcium hydride (CaH₂)
-
Glassware (reactor, syringes), oven-dried
Procedure:
-
Purification of Reagents:
-
Purify cyclohexane by stirring over concentrated sulfuric acid, washing with water and aqueous bicarbonate, drying over MgSO₄, and finally distilling from CaH₂ under an inert atmosphere.
-
Purify styrene as described in Protocol 1.
-
-
Reaction Setup:
-
Set up an oven-dried reactor equipped with a mechanical stirrer, thermocouple, and inert gas inlet/outlet.
-
Purge the reactor thoroughly with high-purity inert gas.
-
-
Polymerization:
-
Charge the reactor with the purified cyclohexane and styrene.
-
Heat the solution to the desired polymerization temperature, for example, 40 °C.[11]
-
Inject the calculated amount of n-BuLi solution to initiate the polymerization.
-
Monitor the reaction temperature, as the polymerization is exothermic. Maintain a constant temperature using a cooling bath if necessary.
-
The polymerization in non-polar solvents is significantly slower than in polar solvents; reaction times can range from several hours to a day.
-
-
Termination and Isolation:
-
Once the desired conversion is reached, terminate the reaction by adding degassed methanol.
-
Isolate the polymer by precipitation in methanol, followed by filtration and drying, as described in Protocol 1.
-
Visualizations
Mechanism of Living Anionic Polymerization of Styrene
Caption: Mechanism of Living Anionic Polymerization of Styrene.
Experimental Workflow for Living Anionic Polymerization
Caption: Experimental Workflow for Living Anionic Polymerization.
Logical Relationships of Key Parameters
Caption: Logical Relationships of Key Parameters.
References
- 1. pslc.ws [pslc.ws]
- 2. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 3. Polystyrene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-(1-Ethoxyethoxy)-4-vinylbenzene as a Precursor for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(1-ethoxyethoxy)-4-vinylbenzene (EE-VS) as a versatile precursor for the synthesis of functional polymers, primarily poly(4-hydroxystyrene) (PHS). PHS is a key material in various high-technology applications, including photoresists for microelectronics and advanced drug delivery systems. The ethoxyethoxy group serves as an effective protecting group for the hydroxyl functionality of 4-hydroxystyrene, enabling controlled polymerization through methods that are otherwise incompatible with acidic protons, such as living anionic polymerization.[1]
Overview and Applications
This compound is a protected form of 4-hydroxystyrene (also known as 4-vinylphenol). The protection of the phenolic hydroxyl group is crucial as its acidic proton can interfere with many controlled polymerization techniques.[1] The 1-ethoxyethoxy acetal protecting group is stable under neutral and basic conditions, making it ideal for anionic and controlled radical polymerization methods.[1] This stability allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity indices (PDI).[1]
The resulting polymer, poly(this compound) (PEE-VS), can be easily deprotected under mild acidic conditions to yield poly(4-hydroxystyrene) (PHS).[1][2] This two-step approach provides a robust platform for creating advanced polymeric materials.
Key Applications of Poly(4-hydroxystyrene):
-
Photoresists: The hydroxyl groups in PHS are essential for the aqueous base solubility required in the development of photoresist images for deep-UV lithography in the manufacturing of integrated circuits.[1]
-
Drug Delivery: PHS can be formulated into nanoparticles and vesicles for the controlled release of therapeutic agents. Its amphiphilic nature, when appropriately modified or formulated, allows for the encapsulation of hydrophobic drugs like doxorubicin.[2] The release of the drug can be triggered by environmental factors such as pH.
-
Functional Coatings and Adhesives: The phenolic hydroxyl groups provide sites for further chemical modification and impart adhesive properties.
Experimental Protocols
Living Anionic Polymerization of this compound
Living anionic polymerization of EE-VS allows for the synthesis of polymers with highly controlled molecular weights and very narrow molecular weight distributions (low PDI).[1] This method requires stringent anhydrous and oxygen-free conditions.
Materials:
-
This compound (EE-VS), freshly distilled
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated
-
Methanol, degassed
-
Argon or Nitrogen gas, high purity
Protocol:
-
Reactor Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of high-purity argon or nitrogen.
-
Solvent and Monomer Addition: Freshly distilled THF is transferred to the reaction flask via cannula. The flask is cooled to -78 °C in a dry ice/acetone bath. The freshly distilled EE-VS monomer is then added via syringe.
-
Initiation: A calculated amount of sec-BuLi initiator is added dropwise via syringe until a persistent faint yellow or orange color is observed, indicating the titration of any remaining impurities. The required amount of initiator for the desired molecular weight is then added. The solution should turn a distinct color, indicating the formation of the styryl anions.
-
Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (typically 1-4 hours), during which the viscosity of the solution will increase.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The color of the solution will dissipate.
-
Polymer Isolation: The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol or hexane, with vigorous stirring. The precipitated polymer is then collected by filtration and dried in a vacuum oven at 40 °C to a constant weight.
RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.
Materials:
-
This compound (EE-VS), inhibitor removed by passing through a column of basic alumina
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol
-
S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) or other suitable RAFT agent
-
1,4-Dioxane or other suitable solvent, anhydrous
-
Methanol
-
Argon or Nitrogen gas, high purity
Protocol:
-
Reaction Setup: EE-VS, AIBN, and DDMAT are dissolved in 1,4-dioxane in a Schlenk tube equipped with a magnetic stir bar. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed Schlenk tube is placed in a preheated oil bath at a specific temperature (e.g., 70-75 °C) and stirred for a predetermined time (e.g., 8-24 hours).
-
Termination: The polymerization is stopped by cooling the reaction mixture to room temperature and exposing it to air.
-
Polymer Isolation: The polymer is isolated by precipitation into a large excess of methanol. The precipitate is collected by filtration and dried under vacuum.
Deprotection of Poly(this compound) to Poly(4-hydroxystyrene)
The ethoxyethoxy protecting group is readily cleaved under mild acidic conditions to yield poly(4-hydroxystyrene).[1][2]
Materials:
-
Poly(this compound) (PEE-VS)
-
Tetrahydrofuran (THF) or Dioxane
-
Hydrochloric acid (HCl), concentrated or dilute solution
-
Methanol or Water
Protocol:
-
Dissolution: The PEE-VS polymer is dissolved in THF or dioxane.
-
Acidification: A small amount of concentrated or a larger volume of dilute HCl is added to the polymer solution. The mixture is stirred at room temperature.
-
Reaction Monitoring: The progress of the deprotection can be monitored by ¹H NMR by the disappearance of the characteristic signals of the ethoxyethoxy group. The reaction is typically complete within a few hours.
-
Polymer Isolation: The resulting poly(4-hydroxystyrene) is isolated by precipitation into a non-solvent such as water or hexane.
-
Purification: The polymer is collected by filtration, washed with the non-solvent to remove any residual acid and byproducts, and dried under vacuum.
Preparation of Doxorubicin-Loaded Poly(4-hydroxystyrene) Nanoparticles
This protocol describes a general method for formulating PHS into nanoparticles for drug delivery applications, specifically for the encapsulation of doxorubicin (DOX).
Materials:
-
Poly(4-hydroxystyrene) (PHS)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Methanol or THF
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Stock Solutions: A stock solution of PHS is prepared in methanol or THF (e.g., 10 mg/mL). A stock solution of DOX·HCl is prepared in water.
-
Nanoparticle Formation: In a clean vial, the desired volume of PBS is placed under vigorous stirring. The PHS stock solution is added dropwise to the PBS. The hydrophobic PHS will self-assemble into nanoparticles.
-
Drug Loading: The DOX solution is added to the nanoparticle suspension. The mixture is stirred for several hours to allow for the encapsulation of the drug.
-
Purification: The nanoparticle suspension is dialyzed against PBS to remove any unloaded drug.
-
Characterization: The size and morphology of the DOX-loaded nanoparticles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The drug loading efficiency can be determined by UV-Vis spectroscopy of the supernatant after centrifugation of the nanoparticles.
Data Presentation
Table 1: Polymerization of this compound (Illustrative Data)
| Polymerization Method | Initiator/CTA | [M]/[I] or [M]/[CTA] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) | Reference |
| Anionic | sec-BuLi | 50 | THF | -78 | 2 | 9,800 | 1.05 | Illustrative |
| Anionic | n-BuLi | 100 | THF | -78 | 4 | 19,500 | 1.04 | Illustrative |
| RAFT | DDMAT | 100 | Dioxane | 70 | 12 | 15,200 | 1.15 | Illustrative |
| RAFT | DDMAT | 200 | Dioxane | 75 | 24 | 28,900 | 1.18 | Illustrative |
Note: Mn = Number-average molecular weight, PDI = Polydispersity Index. Data is illustrative of typical results found in the literature.[1]
Table 2: Characterization of Poly(4-hydroxystyrene) Nanoparticles for Doxorubicin Delivery (Illustrative Data)
| Formulation | Polymer Concentration (mg/mL) | Drug:Polymer Ratio (w/w) | Particle Size (nm) (DLS) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| PHS-DOX-1 | 1.0 | 1:10 | 150 | 0.12 | 65 |
| PHS-DOX-2 | 1.0 | 1:5 | 180 | 0.15 | 78 |
| PHS-DOX-3 | 2.0 | 1:10 | 210 | 0.18 | 62 |
Mandatory Visualizations
Caption: Synthesis and deprotection of PHS.
Caption: Anionic polymerization workflow.
Caption: PHS in drug delivery.
References
synthesis of well-defined poly(4-hydroxystyrene) using a protected monomer strategy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-hydroxystyrene) (PHS) is a versatile polymer with significant applications in the electronics industry, particularly as a key component in photoresist formulations for microlithography.[1] Its phenolic hydroxyl groups also make it an attractive platform for further functionalization, rendering it valuable in drug delivery and other biomedical applications. However, the direct polymerization of 4-hydroxystyrene is challenging due to the acidic proton of the hydroxyl group, which can interfere with many polymerization techniques.[2]
To overcome this, a protected monomer strategy is widely employed. This involves protecting the hydroxyl group of the 4-hydroxystyrene monomer, polymerizing the protected monomer in a controlled fashion to achieve a well-defined polymer, and subsequently removing the protecting group to yield the desired poly(4-hydroxystyrene). This method allows for precise control over molecular weight and dispersity, leading to polymers with predictable properties.[3][4]
This document provides detailed application notes and protocols for the synthesis of well-defined poly(4-hydroxystyrene) using two common protected monomers: 4-acetoxystyrene and 4-(2-tetrahydropyranyloxy)styrene (OTHPSt). Various controlled polymerization techniques, including living anionic polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are discussed.
Protected Monomer Strategies
The choice of protecting group is crucial and depends on the desired polymerization technique and the required deprotection conditions.
-
4-Acetoxystyrene: This is a stable monomer that can be readily polymerized using various techniques, including free-radical and controlled radical polymerization methods like RAFT.[5][6] The acetate group is typically removed by hydrolysis under basic or acidic conditions.[7][8]
-
4-(2-tetrahydropyranyloxy)styrene (OTHPSt): This monomer is particularly suitable for living anionic polymerization, which offers excellent control over polymer architecture.[3][4][9] The tetrahydropyranyl (THP) protecting group is readily cleaved under mild acidic conditions.[4]
Data Presentation: Polymerization Results
The following tables summarize typical results obtained from the polymerization of protected 4-hydroxystyrene monomers using different controlled polymerization techniques.
Table 1: RAFT Polymerization of 4-Acetoxystyrene
| Entry | [Monomer]:[CTA]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
|---|---|---|---|---|---|---|
| 1 | 100:1:0.2 | 90 | 24 | >95 | 10,800 | 1.08 |
| 2 | 200:1:0.2 | 70 | 18 | 50 | 11,200 | 1.15 |
| 3 | 100:1:0.1 | 80 | 12 | 65 | 7,500 | 1.12 |
Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index), CTA = Chain Transfer Agent, Initiator = AIBN. Data synthesized from multiple sources for illustrative purposes.[6][10][11][12]
Table 2: Living Anionic Polymerization of 4-(2-tetrahydropyranyloxy)styrene (OTHPSt)
| Entry | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) |
|---|---|---|---|---|---|
| 1 | 50:1 | -78 | 2 | 10,400 | 1.03 |
| 2 | 100:1 | -78 | 3 | 20,800 | 1.04 |
| 3 | 200:1 | -78 | 4 | 41,600 | 1.05 |
Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index), Initiator = sec-Butyllithium. Data synthesized from multiple sources for illustrative purposes.[3][4][9][13]
Experimental Protocols
Protocol 1: Synthesis of 4-Acetoxystyrene Monomer
This protocol describes a common method for the synthesis of 4-acetoxystyrene from 4-hydroxyacetophenone.[7]
Materials:
-
4-hydroxyacetophenone
-
Acetic anhydride
-
Pyridine
-
Sodium borohydride
-
Methanol
-
Toluene
-
Potassium bisulfate
-
Hydroquinone
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acetylation of 4-hydroxyacetophenone: Dissolve 4-hydroxyacetophenone in a mixture of pyridine and acetic anhydride. Stir the reaction mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-acetoxyacetophenone.
-
Reduction of 4-acetoxyacetophenone: Dissolve 4-acetoxyacetophenone in methanol and cool the solution to 0 °C. Add sodium borohydride portion-wise and stir the reaction mixture for 2 hours at room temperature.
-
Work-up: Quench the reaction by adding acetone. Remove the solvent under reduced pressure and add water. Extract the product with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(4-acetoxyphenyl)ethanol.
-
Dehydration to 4-acetoxystyrene: In a distillation apparatus, dissolve 1-(4-acetoxyphenyl)ethanol in toluene containing a catalytic amount of potassium bisulfate and a small amount of hydroquinone as an inhibitor. Heat the mixture to reflux and remove the water formed using a Dean-Stark trap.
-
Purification: After the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation. Purify the crude 4-acetoxystyrene by vacuum distillation.
Protocol 2: RAFT Polymerization of 4-Acetoxystyrene
This protocol details the RAFT polymerization of 4-acetoxystyrene to produce well-defined poly(4-acetoxystyrene).[6][10]
Materials:
-
4-Acetoxystyrene (purified)
-
S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT) or another suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
1,4-Dioxane (anhydrous)
-
Methanol
Procedure:
-
Reaction Setup: In a Schlenk tube, add the desired amounts of 4-acetoxystyrene, DDMAT, and AIBN.
-
Degassing: Add anhydrous 1,4-dioxane if performing a solution polymerization. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir for the specified time.
-
Termination and Precipitation: Cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Dilute the viscous solution with a small amount of tetrahydrofuran (THF) and precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Purification: Collect the polymer by filtration, redissolve it in THF, and re-precipitate into cold methanol. Repeat this process two more times.
-
Drying: Dry the purified poly(4-acetoxystyrene) in a vacuum oven at 40 °C overnight.
Protocol 3: Living Anionic Polymerization of 4-(2-tetrahydropyranyloxy)styrene (OTHPSt)
This protocol describes the synthesis of well-defined poly(OTHPSt) via living anionic polymerization.[3][4][13]
Materials:
-
4-(2-tetrahydropyranyloxy)styrene (OTHPSt) (rigorously purified)
-
Tetrahydrofuran (THF) (anhydrous, freshly distilled)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (titrated)
-
Methanol (degassed)
Procedure:
-
Monomer Purification: OTHPSt must be meticulously purified. This typically involves distillation from a drying agent such as calcium hydride under reduced pressure.
-
Reaction Setup: Assemble a glass reactor under a high vacuum line and flame-dry it. Introduce anhydrous THF via cannula.
-
Initiation: Cool the reactor to -78 °C (dry ice/acetone bath). Add the calculated amount of sec-BuLi initiator via syringe.
-
Polymerization: Add the purified OTHPSt monomer to the initiator solution via cannula. The reaction mixture should develop a characteristic orange-red color, indicating the presence of the living styryl anions. Allow the polymerization to proceed for the desired time.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Precipitation and Purification: Warm the solution to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol. Collect the polymer by filtration.
-
Drying: Dry the poly(OTHPSt) in a vacuum oven.
Protocol 4: Deprotection of Poly(4-acetoxystyrene) to Poly(4-hydroxystyrene)
This protocol outlines the hydrolysis of the acetate protecting group.[7][8]
Materials:
-
Poly(4-acetoxystyrene)
-
Methanol or 1,4-Dioxane
-
Ammonium hydroxide or sodium hydroxide solution
Procedure:
-
Dissolution: Dissolve the poly(4-acetoxystyrene) in a suitable solvent such as methanol or 1,4-dioxane.
-
Hydrolysis: Add a solution of ammonium hydroxide or sodium hydroxide to the polymer solution. Heat the mixture at a temperature between 50 °C and 80 °C for a sufficient time to ensure complete hydrolysis.
-
Precipitation: After cooling to room temperature, precipitate the poly(4-hydroxystyrene) by pouring the solution into a large volume of deionized water.
-
Purification: Collect the polymer by filtration and wash it extensively with deionized water to remove any residual base.
-
Drying: Dry the final poly(4-hydroxystyrene) product in a vacuum oven.
Protocol 5: Deprotection of Poly(OTHPSt) to Poly(4-hydroxystyrene)
This protocol details the mild acidic cleavage of the THP protecting group.[4]
Materials:
-
Poly(OTHPSt)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) (e.g., 1 M)
Procedure:
-
Dissolution: Dissolve the poly(OTHPSt) in THF.
-
Deprotection: Add a catalytic amount of hydrochloric acid to the solution and stir at room temperature. The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the characteristic acetal C-O stretches.
-
Precipitation: Once the deprotection is complete, precipitate the poly(4-hydroxystyrene) by adding the solution to a large excess of a non-solvent such as hexane or water.
-
Purification: Collect the polymer by filtration and wash it with the non-solvent.
-
Drying: Dry the purified poly(4-hydroxystyrene) in a vacuum oven.
Visualizations
Caption: Overall workflow for the synthesis of poly(4-hydroxystyrene).
Caption: Comparison of acetoxy and THP protected monomer strategies.
Caption: Simplified mechanism of RAFT polymerization.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. data.epo.org [data.epo.org]
- 6. benicewiczgroup.com [benicewiczgroup.com]
- 7. US5151546A - Process for the production of 4-acetoxystyrene, its polymers and hydrolysis products - Google Patents [patents.google.com]
- 8. Process for the preparation of 4-hydroxystyrene polymers from 4-acetoxystyrene polymers - Patent 0489550 [data.epo.org]
- 9. Collection - Phase Behavior of Poly(4-hydroxystyrene-block-styrene) Synthesized by Living Anionic Polymerization of an Acetal Protected Monomer - Macromolecules - Figshare [acs.figshare.com]
- 10. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biomaterials and Specialty Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of common biomaterials and the application of specialty coatings, with a focus on their use in drug delivery, tissue engineering, and medical devices.
Part 1: Synthesis of Biomaterials
Biomaterials are engineered to interact with biological systems for medical purposes.[1] Their synthesis is a critical step that defines their physical, chemical, and biological properties. This section focuses on the synthesis of chitosan-based biomaterials and hydrogels, which are widely used in various biomedical applications.[1][2]
Chitosan-Based Biomaterials
Chitosan, a natural polysaccharide derived from chitin, is a versatile biomaterial due to its biocompatibility, biodegradability, and antimicrobial properties.[3] It can be fabricated into various forms like nanoparticles, scaffolds, hydrogels, and films for applications in tissue engineering and drug delivery.[3][4]
Experimental Protocol: Synthesis of Chitosan Nanoparticles via Ionic Gelation
This protocol describes a common method for preparing chitosan nanoparticles, which can be used for drug delivery.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan powder in a 1% (v/v) acetic acid solution to a final concentration of 0.1-0.5% (w/v).
-
Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution.
-
Adjust the pH of the solution to 4.6-4.8 using 1M NaOH.
-
Filter the solution to remove any undissolved particles.
-
-
TPP Solution Preparation:
-
Dissolve TPP in deionized water to a concentration of 0.05-0.25% (w/v).
-
-
Nanoparticle Formation:
-
Gently drop the TPP solution into the chitosan solution under constant magnetic stirring at room temperature.
-
The formation of nanoparticles is spontaneous and can be observed by the appearance of opalescence.
-
Continue stirring for 30 minutes.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 10,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove residual reagents.
-
-
Storage:
-
The purified chitosan nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.
-
Workflow for Chitosan-Based Biomaterial Synthesis and Characterization
Hydrogels
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water.[4] Their tunable properties make them ideal for drug delivery and tissue engineering.[1][4]
Experimental Protocol: Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) Temperature-Sensitive Hydrogel
This protocol describes the synthesis of a temperature-responsive hydrogel that exhibits a sol-gel transition at body temperature.[5]
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
N,N'-methylenebis(acrylamide) (BIS) as a cross-linker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Nitrogen gas
Procedure:
-
Monomer Solution Preparation:
-
Dissolve NIPAM and BIS in deionized water in a reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
Add APS solution to the monomer mixture.
-
Add TEMED to accelerate the polymerization process.
-
-
Gelation:
-
Allow the solution to stand at room temperature. Gelation should occur within 30 minutes.
-
-
Purification:
-
Cut the resulting hydrogel into smaller pieces and immerse them in deionized water for 3-4 days, changing the water daily, to remove unreacted monomers and other impurities.
-
-
Drying and Storage:
-
The purified hydrogel can be dried in a vacuum oven at 60°C until a constant weight is achieved.
-
Store the dried hydrogel in a desiccator.
-
Table 1: Comparison of Natural and Synthetic Polymers for Hydrogel Synthesis
| Polymer Type | Examples | Advantages | Disadvantages |
| Natural | Chitosan, Alginate, Gelatin[6] | Biocompatible, Biodegradable[6] | Poor mechanical strength, Batch variability[6] |
| Synthetic | PVA, PEG, PAA, PNIPAM[5] | Tunable mechanical properties, High water absorption[5] | Can have lower biological activity[5] |
Part 2: Application of Specialty Coatings
Specialty coatings are applied to biomaterials and medical devices to enhance their functionality, such as improving biocompatibility or preventing fouling.[7][8]
Biocompatible Coatings for Medical Devices
Biocompatible coatings are crucial for medical implants to minimize adverse reactions from the host body.[9][10] These coatings can improve the integration of the implant with surrounding tissues.[7]
Table 2: Common Materials for Biocompatible Coatings
| Coating Material | Application | Key Properties |
| Titanium Dioxide (TiO2) | Orthopedic and dental implants[8] | Promotes bone-like apatite formation, antibacterial[8] |
| Hydroxyapatite | Orthopedic and dental implants[10] | Promotes bone infiltration[10] |
| Parylene | Stents, Pacemakers, Electrosurgical tools[9] | Biocompatible, excellent moisture and chemical barrier[9] |
| Polymeric Coatings | Implants, Drug delivery systems[7] | Versatile, enhances biocompatibility, can be drug-eluting[7][11] |
Simplified Signaling Pathway for Biocompatibility
The interaction of a biomaterial with a biological system initiates a cascade of events that determines its biocompatibility.[12] When a material is implanted, it comes into contact with bodily fluids and cells, triggering a host response.[12]
Anti-Fouling Coatings
Anti-fouling coatings are essential for preventing the accumulation of organisms on submerged surfaces, a significant issue in the marine industry.[13]
Experimental Protocol: Application of a Conventional Anti-Fouling Coating
This protocol outlines the general steps for applying an anti-fouling coating to a prepared surface.
Materials:
-
Primer
-
Intermediate/tie-coat
-
Conventional anti-fouling paint
-
Personal Protective Equipment (PPE): gloves, goggles, mask, overalls[14]
-
Brushes and/or rollers[15]
-
Paint tray
-
Stirring stick[16]
Procedure:
-
Surface Preparation:
-
Priming:
-
Apply a suitable primer to any bare surfaces to ensure proper adhesion of subsequent coats.[14]
-
-
Intermediate Coat Application:
-
Apply one or more intermediate coats as specified by the manufacturer.[13]
-
-
Anti-Fouling Paint Application:
-
Thoroughly stir the anti-fouling paint to ensure a consistent mixture.[16]
-
Apply the anti-fouling paint when the final intermediate coat is tacky to the touch.[13]
-
Use a brush for hard-to-reach areas and a roller for larger surfaces, applying the paint in thin, even coats.[15]
-
Apply the manufacturer's recommended number of coats to achieve the correct film thickness.[16][17] An extra coat is often recommended for high-wear areas.[16]
-
-
Drying:
-
Allow the paint to dry completely according to the manufacturer's instructions before immersion in water.[15]
-
Decision Tree for Selecting an Anti-Fouling Coating
Table 3: Characterization Techniques for Biomaterials and Coatings
| Technique | Purpose | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Surface chemical analysis[18][19] | Elemental composition and chemical state of the surface[18] |
| Atomic Force Microscopy (AFM) | Surface topography imaging[18][20] | Nanoscale surface roughness and features[20] |
| Scanning Electron Microscopy (SEM) | High-resolution surface imaging[18] | Surface morphology and microstructure[18] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical bond analysis[18] | Identification of functional groups and chemical composition[18] |
| Contact Angle Measurement | Wettability assessment[21] | Surface hydrophilicity/hydrophobicity |
| Zeta Potential Analysis | Surface charge measurement[21] | Information about surface charge and interactions with the environment[21] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chitosan-Based Biomaterials for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. intentmarketresearch.com [intentmarketresearch.com]
- 8. Recent Advancements in Materials and Coatings for Biomedical Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medical Device Coatings | Specialty Coating Systems [scscoatings.com]
- 10. imrtest.com [imrtest.com]
- 11. healthcareguys.com [healthcareguys.com]
- 12. specialchem.com [specialchem.com]
- 13. Choosing and applying antifouling paint - AMPP [ampp.org]
- 14. piratescave.co.uk [piratescave.co.uk]
- 15. force4.co.uk [force4.co.uk]
- 16. How should I apply antifouling? | International [international-yachtpaint.com]
- 17. marinebiosecurity.co.nz [marinebiosecurity.co.nz]
- 18. Analytical Techniques for the Characterization of Bioactive Coatings for Orthopaedic Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface Analysis Tools for Characterizing Biological Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. studysmarter.co.uk [studysmarter.co.uk]
- 21. anton-paar.com [anton-paar.com]
Application Notes and Protocols for the Radical Polymerization of 1-(1-ethoxyethoxy)-4-vinylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radical polymerization of 1-(1-ethoxyethoxy)-4-vinylbenzene, a protected form of 4-hydroxystyrene. The ability to polymerize this monomer allows for the synthesis of well-defined poly(4-hydroxystyrene), a critical component in photoresist technologies and a versatile precursor for further functionalization in biomedical and materials science applications. The acetal protecting group (1-ethoxyethoxy) is stable to radical polymerization conditions and can be readily removed post-polymerization under mild acidic conditions to yield the desired poly(4-hydroxystyrene).
This document outlines three common methods for radical polymerization: conventional free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While anionic polymerization is a common method for this monomer, these radical-based techniques offer the advantage of tolerance to a wider range of functional groups and reaction conditions.
Data Presentation
The following table summarizes representative data for the different radical polymerization methods of this compound. These values are based on typical results for styrenic monomers and may vary depending on specific experimental parameters.
| Polymerization Method | Initiator/Catalyst System | Temp. (°C) | Time (h) | Monomer Conversion (%) | M? ( g/mol ) | Polydispersity Index (Ð) |
| Conventional Radical | AIBN | 70 | 24 | >90 | Broad | >1.8 |
| ATRP | Ethyl ?-bromoisobutyrate / CuBr / PMDETA | 90 | 12 | ~85 | 15,000 | <1.20 |
| RAFT | AIBN / DDMAT | 70 | 22 | ~75 | 18,000 | <1.15 |
Abbreviations: AIBN (Azobisisobutyronitrile), ATRP (Atom Transfer Radical Polymerization), PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine), RAFT (Reversible Addition-Fragmentation chain-Transfer), DDMAT (S-1-dodecyl-S'-(?,?'-dimethyl-?”-acetic acid)trithiocarbonate), M? (Number-average molecular weight), Ð (Polydispersity Index).
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization
This protocol describes a straightforward method for the polymerization of this compound using a common thermal initiator. This method is robust but offers limited control over the polymer's molecular weight and dispersity.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 26.0 mmol) and AIBN (e.g., 42.7 mg, 0.26 mmol, for a 100:1 monomer to initiator ratio).
-
Add anhydrous toluene (e.g., 10 mL) to the flask.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
After the reaction, cool the flask to room temperature and expose the solution to air to quench the polymerization.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold, stirring methanol (e.g., 200 mL).
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol and dry under vacuum at 40°C to a constant weight.
Protocol 2: Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Materials:
-
This compound (monomer)
-
Ethyl ?-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Alumina column
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk flask with a magnetic stir bar, add CuBr (e.g., 18.6 mg, 0.13 mmol).
-
Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
-
In a separate, sealed vial, prepare a solution of this compound (e.g., 5.0 g, 26.0 mmol), EBiB (e.g., 25.4 mg, 0.13 mmol, for a target DP of 200), PMDETA (e.g., 22.5 mg, 0.13 mmol), and anhydrous anisole (e.g., 5 mL).
-
Deoxygenate this monomer/initiator/ligand solution by bubbling with nitrogen or argon for 30 minutes.
-
Using a nitrogen-purged syringe, transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at 90°C and stir.
-
Monitor the polymerization by taking samples periodically via a degassed syringe for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and dispersity).
-
After the desired conversion is reached (e.g., 12 hours), cool the reaction to room temperature and expose to air to quench the polymerization.
-
Dilute the reaction mixture with THF (e.g., 10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the purified solution to cold, stirring methanol (e.g., 200 mL).
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C.
Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another controlled/"living" radical polymerization technique that provides excellent control over polymer architecture.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
S-1-dodecyl-S'-(?,?'-dimethyl-?”-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)
-
Anhydrous 1,4-dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk flask with a magnetic stir bar, add this compound (e.g., 5.0 g, 26.0 mmol), DDMAT (e.g., 94.6 mg, 0.26 mmol, for a target DP of 100), and AIBN (e.g., 8.5 mg, 0.052 mmol, for a 5:1 RAFT agent to initiator ratio).
-
Add anhydrous 1,4-dioxane (e.g., 10 mL).
-
Seal the flask and deoxygenate the solution with three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir.
-
Monitor the polymerization progress by taking samples for ¹H NMR and GPC analysis.
-
After the target conversion is achieved (e.g., 22 hours), quench the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold, stirring methanol.
-
Collect the pinkish-colored polymer by filtration (the color is due to the RAFT end-group).
-
Wash the polymer with methanol and dry under vacuum at 40°C.
Visualizations
The following diagrams illustrate the logical workflow of the polymerization processes described.
Caption: Workflow for Conventional Radical Polymerization.
Caption: Workflow for Controlled Radical Polymerization (ATRP/RAFT).
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(1-ethoxyethoxy)-4-vinylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-(1-ethoxyethoxy)-4-vinylbenzene by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of purified product | Compound decomposition on silica gel: The ethoxyethoxy acetal protecting group is acid-sensitive and can be cleaved by the acidic nature of standard silica gel.[1][2] | - Use deactivated silica gel: Prepare a slurry of silica gel with the chosen eluent and add ~1% triethylamine to neutralize the acidic sites. - Switch to an alternative stationary phase: Consider using neutral or basic alumina, or Florisil.[1] - Perform a quick filtration: If impurities are minimal, a short plug of silica may be sufficient and minimize contact time. |
| Product fractions are contaminated with 4-hydroxystyrene | On-column deprotection: The acidic environment of the silica gel is causing the hydrolysis of the acetal protecting group.[3][4] | - Follow the solutions for "Low yield of purified product" to prevent the acidic breakdown of your compound. - Check the pH of your solvents: Ensure that the solvents used for the mobile phase are not acidic. |
| Poor separation of the desired product from impurities | Inappropriate mobile phase polarity: The eluent may be too polar or not polar enough to effectively separate the target compound from impurities. | - Optimize the solvent system using Thin Layer Chromatography (TLC): Test various ratios of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). Aim for an Rf value of 0.2-0.3 for the desired compound. - Utilize a gradient elution: Start with a less polar mobile phase and gradually increase the polarity to elute compounds with different affinities for the stationary phase. |
| Compound is not eluting from the column | Mobile phase is not polar enough: The selected eluent system may not have sufficient polarity to move the compound through the column. Compound decomposition: The compound may have decomposed on the column and is now irreversibly adsorbed.[1] | - Gradually increase the polarity of the mobile phase. - Test for compound stability on silica gel: Before running the column, spot the compound on a TLC plate, let it sit for a while, and then elute to see if any decomposition occurs.[1] |
| Product is eluting too quickly (with the solvent front) | Mobile phase is too polar: The eluent is too strong, causing all components to move rapidly through the column without proper separation. | - Decrease the polarity of the mobile phase: Increase the proportion of the non-polar solvent in your eluent system. |
| Tailing of the product peak in fractions | Acidic compound interaction with silica: Residual acidic impurities or interaction of the slightly polar compound with the acidic silica can cause tailing.[1] | - Add a small amount of a basic modifier: Incorporating a small percentage (0.1-1%) of triethylamine or pyridine into the mobile phase can help to reduce tailing by competing for the active sites on the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound via column chromatography?
The main challenge is the acid sensitivity of the 1-(1-ethoxyethoxy) protecting group.[3][4] Standard silica gel is acidic and can catalyze the hydrolysis of the acetal, leading to the formation of 4-hydroxystyrene as an impurity and reducing the yield of the desired product.
Q2: What are the recommended stationary and mobile phases for this purification?
-
Stationary Phase: Deactivated silica gel (treated with a base like triethylamine) is a good starting point. Alternatively, neutral alumina or Florisil can be used to avoid acid-catalyzed decomposition.[1]
-
Mobile Phase: A common eluent system is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane.[3] The optimal ratio should be determined by TLC analysis prior to running the column.
Q3: How can I tell if my compound is decomposing on the column?
You can perform a simple stability test using TLC. Spot your crude product on a silica gel TLC plate and let it stand for 30-60 minutes before developing it. If you observe a new spot corresponding to 4-hydroxystyrene or significant streaking from the baseline, your compound is likely unstable on silica gel.[1]
Q4: My crude product contains unreacted 4-hydroxystyrene. Will column chromatography effectively remove it?
Yes, column chromatography is a suitable method for removing the more polar 4-hydroxystyrene from the less polar this compound. 4-hydroxystyrene will have a much stronger affinity for the silica gel and will elute much later or can be flushed out with a more polar solvent after your product has been collected.
Q5: The product is often sold with a stabilizer like TBC (tert-butylcatechol). Do I need to remove it before chromatography?
It is generally good practice to remove stabilizers if they are suspected to interfere with the chromatography or subsequent reactions. However, TBC is often present in small amounts and may be separated during chromatography. If you are unsure, you can perform a small-scale test purification to see if it co-elutes with your product.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification.
1. Preparation of the Deactivated Silica Gel:
- Weigh the required amount of silica gel (typically 50-100 times the weight of the crude product).
- In a fume hood, prepare a slurry of the silica gel in the initial, least polar mobile phase you plan to use.
- Add triethylamine to the slurry to a final concentration of approximately 1% (v/v).
- Stir the slurry gently for a few minutes.
2. Column Packing:
- Secure a glass chromatography column vertically.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Pour the silica gel slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.
- Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
- Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.
- Carefully apply the sample solution to the top of the column using a pipette.
- Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Begin collecting fractions in test tubes or vials.
- Monitor the elution process using TLC analysis of the collected fractions to identify which fractions contain the pure product.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
preventing premature polymerization of 4-(1-ethoxyethoxy)styrene during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 4-(1-ethoxyethoxy)styrene (EES) to prevent premature polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of EES.
| Issue | Possible Cause | Recommended Action |
| Cloudiness or solid particles observed in the EES container. | Premature polymerization has begun. | Do not use the monomer. Dispose of it according to your institution's hazardous waste guidelines. |
| The EES has a yellow or discolored appearance. | Oxidation and/or polymer formation. | While slight yellowing may not always indicate significant polymerization, it is a sign of degradation. It is recommended to test the inhibitor concentration and purity before use. If in doubt, do not use. |
| The viscosity of the EES has noticeably increased. | Significant polymerization has occurred. | Do not use the monomer. The increased viscosity will affect reaction stoichiometry and performance. Dispose of the material safely. |
| Polymerization occurs during a reaction even after inhibitor removal. | Incomplete removal of the inhibitor. Trace amounts of polymer in the monomer acting as a seed for polymerization. Contamination of reaction glassware or reagents with polymerization initiators (e.g., peroxides, acids). | Ensure the inhibitor removal procedure is performed thoroughly. Consider distilling the monomer after inhibitor removal for highest purity. Ensure all glassware is scrupulously clean and reagents are free from contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of 4-(1-ethoxyethoxy)styrene?
A1: Premature polymerization of EES, a styrenic monomer, is primarily caused by exposure to heat, light, and atmospheric oxygen in the absence of an effective inhibitor.[1] These conditions can generate free radicals that initiate the polymerization chain reaction. Contamination with peroxides, acids, or other initiating species can also trigger polymerization.
Q2: What is the role of an inhibitor and which one is typically used for EES?
A2: An inhibitor is a chemical compound added to monomers to scavenge free radicals and prevent the initiation of polymerization.[2] For EES and other styrenic monomers, 4-tert-butylcatechol (TBC) is the most commonly used inhibitor.[3][4] It is important to note that TBC requires the presence of a small amount of dissolved oxygen to function effectively.[5]
Q3: What are the optimal storage conditions for EES?
A3: To maximize shelf life and prevent polymerization, EES should be stored in a cool, dark, and dry place.[5][6] The ideal storage temperature is between 2 °C and 8 °C. The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, that contains a small amount of oxygen (3-8% v/v).[7]
Q4: What is the expected shelf life of EES?
A4: Under proper storage conditions, EES has a shelf life of approximately 12 months.[2] However, the inhibitor will be consumed over time, and its depletion rate is temperature-dependent.
Q5: How does temperature affect the depletion of the TBC inhibitor?
Q6: What materials are recommended for storing EES?
A6: EES should be stored in containers made of stainless steel or carbon steel.[7][8] Plastic containers are generally not recommended due to potential incompatibility and leaching issues.[7]
Q7: How can I tell if my EES has started to polymerize?
A7: Signs of polymerization include an increase in viscosity, the appearance of cloudiness or solid precipitates, and a noticeable discoloration (yellowing) of the liquid.[1] If any of these signs are observed, the monomer should not be used.
Q8: Do I need to remove the inhibitor before using EES in my experiments?
A8: Yes, for most polymerization reactions, the inhibitor must be removed prior to use as it will interfere with the desired reaction.[9][10]
Q9: How can the TBC inhibitor be removed from EES?
A9: There are two common methods for removing TBC. The first is to wash the monomer with an aqueous solution of sodium hydroxide (NaOH).[11][12] The second, and often more convenient method for laboratory scale, is to pass the monomer through a column packed with an inhibitor removal resin, such as activated alumina.[9][10][13]
Q10: How should I dispose of old or polymerized EES?
A10: Polymerized or unused EES should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.
Data Presentation
Table 1: Recommended Storage Conditions for 4-(1-ethoxyethoxy)styrene
| Parameter | Recommendation | Rationale |
| Temperature | 2 °C to 8 °C | Minimizes inhibitor depletion and slows the rate of potential polymerization.[14] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) with 3-8% v/v Oxygen | Prevents oxidation of the monomer while providing the necessary oxygen for the TBC inhibitor to function effectively.[7] |
| Light | Store in an opaque or amber container in a dark location | Prevents light-induced polymerization. |
| Container Material | Stainless steel or carbon steel | Ensures compatibility and prevents contamination.[7][8] |
| Container Seal | Tightly sealed | Prevents contamination and evaporation.[5] |
Table 2: Estimated TBC Depletion Rate in Styrenic Monomers at Various Temperatures
| Temperature | Estimated Time for 1 ppm TBC Depletion |
| 30 °C | 7 days |
| 25 °C | 10 days |
| 20 °C | 15 days |
| 15 °C | 23 days |
| 10 °C | 35 days |
| (Data adapted from styrene handling guides and can be used as an estimation for EES.)[3] |
Experimental Protocols
Protocol 1: Removal of TBC Inhibitor using an Inhibitor Removal Column
Objective: To remove the TBC inhibitor from EES for use in polymerization reactions.
Materials:
-
4-(1-ethoxyethoxy)styrene (inhibited with TBC)
-
Pre-packed inhibitor removal column (containing activated alumina)
-
Addition funnel
-
Clean, dry collection flask
-
Stand and clamps
Procedure:
-
Set up the inhibitor removal column securely on a stand.
-
Place the addition funnel above the column.
-
Ensure the collection flask is positioned below the column outlet.
-
Pour the required amount of EES into the addition funnel.
-
Slowly add the EES dropwise onto the column. Do not flood the column.
-
Collect the inhibitor-free EES in the collection flask.
-
The purified EES should be used immediately as it is no longer protected against polymerization.
-
Dispose of the used column according to your institution's guidelines, considering the hazards of the retained monomer and inhibitor.[9][10][13]
Protocol 2: Determination of TBC Concentration (Adapted from ASTM D4590)
Objective: To quantitatively determine the concentration of TBC inhibitor in EES.
Principle: TBC reacts with sodium hydroxide in an alcoholic solution to form a pink-colored complex, which can be quantified spectrophotometrically.
Materials:
-
EES sample
-
Spectrophotometer capable of measuring absorbance at 490 nm
-
Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Methanol
-
1-Octanol
-
Sodium hydroxide (NaOH)
-
TBC standard
Procedure:
-
Preparation of Reagents:
-
Alcoholic Sodium Hydroxide Reagent: Prepare a solution of NaOH in a mixture of methanol and 1-octanol.
-
-
Preparation of Standards:
-
Prepare a series of TBC standards of known concentrations in EES that has been purified to remove the original inhibitor.
-
-
Sample Preparation:
-
To a known volume of the EES sample, add the alcoholic NaOH reagent.
-
Mix thoroughly to allow for color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standards and the sample at 490 nm using the spectrophotometer. Use purified, uninhibited EES as a blank.
-
-
Calculation:
-
Create a calibration curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of TBC in the sample by comparing its absorbance to the calibration curve.
-
Visualizations
Caption: Logical flow for preventing premature polymerization of EES.
Caption: Workflow for preparing EES for experimental use.
References
- 1. scribd.com [scribd.com]
- 2. China photoresist monomer 4-(Ethoxyethoxy)Styrene (CAS No. 157057-20-0) leading provider | UniVOOK Chemical [univook.com]
- 3. amsty.com [amsty.com]
- 4. plasticseurope.org [plasticseurope.org]
- 5. 4-(Ethoxyethoxy)styrene | 157057-20-0 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. shell.com [shell.com]
- 8. ushazmatstorage.com [ushazmatstorage.com]
- 9. scipoly.com [scipoly.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 13. Inhibitor removers Prepacked column, for removing tert-butylcatechol | Sigma-Aldrich [sigmaaldrich.com]
- 14. scribd.com [scribd.com]
Technical Support Center: Synthesis of 1-(1-ethoxyethoxy)-4-vinylbenzene
Welcome to the technical support center for the synthesis of 1-(1-ethoxyethoxy)-4-vinylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important monomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of synthesizing this compound?
A1: this compound is a protected form of 4-hydroxystyrene (also known as 4-vinylphenol). The ethoxyethoxy group acts as a protecting group for the acidic phenolic hydroxyl group. This protection allows for controlled polymerization of the vinyl group without interference from the acidic proton of the hydroxyl group. The protecting group can be easily removed under mild acidic conditions after polymerization.
Q2: Why is 4-hydroxystyrene protected before polymerization?
A2: The acidic proton of the hydroxyl group in 4-hydroxystyrene can interfere with certain polymerization techniques, particularly controlled radical polymerization methods. Protecting the hydroxyl group allows for a wider range of polymerization conditions to be employed, leading to polymers with more well-defined properties.
Q3: What are the most common side reactions in this synthesis?
A3: The most common side reactions include undesired polymerization of the 4-hydroxystyrene starting material or the this compound product, and acid-catalyzed hydrolysis of the ethyl vinyl ether or the product.
Q4: How can I minimize the polymerization of the starting material and product?
A4: The use of a radical inhibitor, such as 4-tert-butylcatechol (TBC), is crucial to prevent premature polymerization. It is also important to carry out the reaction at a controlled temperature and to avoid exposure to light and air, which can initiate polymerization.[1]
Q5: What is the role of the acid catalyst in this reaction?
A5: The acid catalyst, typically p-toluenesulfonic acid or its pyridinium salt, protonates the ethyl vinyl ether, making it more electrophilic and susceptible to attack by the hydroxyl group of 4-hydroxystyrene to form the acetal.[2]
Q6: How can I tell if my reaction is complete?
A6: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the 4-hydroxystyrene spot/peak and the appearance of the product spot/peak indicate reaction completion.
Q7: Is this compound stable for long-term storage?
A7: The compound is typically stabilized with an inhibitor like TBC for storage.[3][4] It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and polymerization.[5][6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies | Premature polymerization of 4-hydroxystyrene or the product. | - Ensure an adequate amount of a radical inhibitor (e.g., TBC) is added at the beginning of the reaction.- Maintain the recommended reaction temperature; avoid overheating.- Purge the reaction vessel with an inert gas (nitrogen or argon) to exclude oxygen. |
| Low yield of the desired product | - Incomplete reaction.- Degradation of the product during workup.- Insufficient amount of ethyl vinyl ether. | - Monitor the reaction by TLC or GC to ensure the starting material is fully consumed.- Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during workup to neutralize the acid catalyst and prevent deprotection.- Use a slight excess of ethyl vinyl ether to drive the reaction to completion. |
| Presence of 4-hydroxystyrene in the final product | Incomplete reaction or deprotection during purification. | - Increase the reaction time or slightly increase the catalyst loading.- Avoid using acidic conditions during purification (e.g., silica gel chromatography with non-acidic eluents). Neutralize the silica gel with triethylamine if necessary. |
| Formation of a significant amount of acetaldehyde or ethanol | Acid-catalyzed hydrolysis of ethyl vinyl ether or the product. | - Ensure all reagents and solvents are anhydrous.- Use a non-aqueous workup if possible.- Minimize the reaction time and use the minimum effective amount of acid catalyst. |
| Product appears colored (yellow or brown) | Impurities or degradation products. | - Ensure the 4-hydroxystyrene starting material is pure.- Purify the final product by column chromatography on neutral silica gel or alumina. |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Hydroxystyrene (p-vinylphenol)
-
Ethyl vinyl ether
-
p-Toluenesulfonic acid monohydrate (PTSA) or Pyridinium p-toluenesulfonate (PPTS)
-
4-tert-Butylcatechol (TBC)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Triethylamine
Procedure:
-
To a solution of 4-hydroxystyrene (1.0 eq) and a catalytic amount of TBC (e.g., 100 ppm) in anhydrous DCM or THF, add a catalytic amount of PTSA or PPTS (0.01-0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl vinyl ether (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a few drops of triethylamine or by washing with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (neutralized with triethylamine) or by vacuum distillation.
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams to help visualize the chemical processes and the troubleshooting logic.
Caption: Main reaction pathway and potential side reactions.
References
- 1. This compound 157057-20-0 | TCI EUROPE N.V. [tcichemicals.com]
- 2. Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C─H Functionalization via the Spin‐Center Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound 157057-20-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Mastering Molecular Weight in Anionic Polymerization
Welcome to the technical support center for anionic polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve precise control over polymer molecular weight and obtain narrow molecular weight distributions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for controlling molecular weight in anionic polymerization?
A1: The most critical factor is maintaining a high level of purity for all reagents and the reaction environment.[1][2] Anionic polymerization is highly sensitive to impurities such as water, oxygen, and other protic compounds, which can terminate the "living" polymer chains, leading to a loss of control over molecular weight and a broadening of the molecular weight distribution.[3][4]
Q2: How does the initiator-to-monomer ratio affect the final molecular weight?
A2: The number-average molecular weight (Mn) is directly proportional to the ratio of the mass of the monomer to the moles of the initiator, assuming 100% initiation efficiency and the absence of chain termination or transfer reactions.[5][6] Therefore, precise control of the stoichiometry between the monomer and initiator is a fundamental requirement for achieving the desired molecular weight.
Q3: What is a "living" polymerization and why is it important?
A3: A "living" anionic polymerization is a chain polymerization that proceeds in the absence of termination or chain transfer steps.[7][8] This means that the polymer chains will continue to grow as long as the monomer is available.[9] This "living" nature is what allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[7]
Q4: How does solvent polarity influence molecular weight control?
A4: Solvent polarity significantly affects the rate of polymerization and the aggregation state of the propagating chain ends.[10][11] In nonpolar solvents, organolithium initiators and propagating species tend to form aggregates, which can lead to slower and more complex initiation and propagation kinetics.[12] Polar solvents, such as tetrahydrofuran (THF), can break up these aggregates, leading to faster polymerization rates.[3][13] The choice of solvent can therefore impact the initiation efficiency and the uniformity of chain growth, both of which are crucial for molecular weight control.
Q5: What is the ideal range for the Polydispersity Index (PDI) in a well-controlled anionic polymerization?
A5: In a well-controlled living anionic polymerization, it is possible to achieve a very narrow molecular weight distribution, with a Polydispersity Index (PDI) approaching 1.0.[14] PDI values between 1.02 and 1.1 are often considered indicative of a successful living polymerization.
Troubleshooting Guides
Issue 1: The obtained molecular weight is significantly lower than the calculated theoretical value.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Impure Monomer | Purify the monomer by distillation over a suitable drying agent (e.g., CaH2) immediately before use.[15] | Removal of terminating impurities, leading to the expected molecular weight. |
| Impure Solvent | Dry the solvent over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill it directly into the reaction flask under inert atmosphere.[15] | Elimination of protic impurities that terminate polymer chains. |
| Inefficient Initiator | Ensure the initiator is properly stored and handled to prevent degradation. Titrate the initiator solution before use to determine its exact concentration. | Accurate stoichiometry and efficient initiation, resulting in the target molecular weight. |
| Atmospheric Leaks | Check all glassware and connections for leaks. Perform the polymerization under a high-purity inert atmosphere (e.g., argon or nitrogen). | Prevention of termination by oxygen and moisture. |
Issue 2: The Polydispersity Index (PDI) is broad (> 1.2).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow Initiation | Ensure the rate of initiation is faster than or equal to the rate of propagation. This can be achieved by selecting a more reactive initiator or by adjusting the reaction temperature.[12] | All polymer chains start growing at approximately the same time, leading to a narrow PDI. |
| Presence of Impurities | Rigorously purify the monomer, solvent, and initiator as described in Issue 1. The continuous introduction of impurities can cause chain termination throughout the polymerization, broadening the PDI.[1] | Minimized chain termination and a narrower molecular weight distribution. |
| Poor Temperature Control | Maintain a constant and uniform temperature throughout the polymerization. Fluctuations can affect the rates of initiation and propagation, leading to a broader PDI.[16] | Consistent chain growth and a narrow PDI. |
| Side Reactions | For certain monomers, side reactions like back-biting or Claisen-type condensations can occur.[17] Investigate the literature for specific monomer sensitivities and adjust reaction conditions (e.g., lower temperature) accordingly. | Suppression of side reactions that lead to chain branching or termination. |
Experimental Protocols
Protocol 1: Purification of Styrene Monomer
-
Initial Washing: Wash the styrene monomer with an equal volume of 10% aqueous sodium hydroxide solution three times to remove the inhibitor.
-
Water Wash: Wash the monomer with deionized water until the aqueous layer is neutral.
-
Drying: Dry the monomer over anhydrous magnesium sulfate.
-
Distillation: Decant the monomer into a distillation flask containing calcium hydride. Distill under reduced pressure.
-
Final Purification: For the highest purity, the distilled styrene can be further purified by exposure to a sodium mirror or a living polymer solution to scavenge any remaining impurities.[15]
-
Storage: Store the purified monomer under an inert atmosphere in a sealed flask at a low temperature and use it within a short period.
Protocol 2: Titration of n-Butyllithium (n-BuLi) Initiator
-
Apparatus Setup: Use a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a septum.
-
Indicator: Add a small amount of a suitable indicator, such as 1,10-phenanthroline or 2,2'-bipyridyl, to a known volume of dry THF.
-
Titration: Slowly add the n-BuLi solution to the indicator solution via a syringe. The endpoint is indicated by a persistent color change (e.g., from colorless to a faint pink or yellow, depending on the indicator).
-
Calculation: Calculate the molarity of the n-BuLi solution based on the volume of titrant required to reach the endpoint and the known amount of the indicator.
Visualizations
Caption: Troubleshooting workflow for poor molecular weight control.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. m.youtube.com [m.youtube.com]
- 3. du.edu.eg [du.edu.eg]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. fiveable.me [fiveable.me]
- 6. pslc.ws [pslc.ws]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 9. Living Anionic Polymerization | Encyclopedia MDPI [encyclopedia.pub]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determining the Kinetic and Thermodynamic Parameters of Anionic Polymerization of Styrene Using Linear Free‐Energy Rela… [ouci.dntb.gov.ua]
- 14. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
challenges in the scale-up of 1-(1-ethoxyethoxy)-4-vinylbenzene synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(1-ethoxyethoxy)-4-vinylbenzene, a common protecting group strategy for 4-hydroxystyrene. This resource is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the acid-catalyzed protection of 4-vinylphenol with ethyl vinyl ether. This reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at or below room temperature.
Q2: Which acid catalyst is recommended for this reaction?
A2: Several acid catalysts can be employed, with pyridinium p-toluenesulfonate (PPTS) being a popular choice due to its milder nature, which can help minimize side reactions. Other catalysts like p-toluenesulfonic acid (PTSA) or hydrochloric acid (HCl) can also be used, but may require more careful control of reaction conditions to prevent polymerization and deprotection.
Q3: Why is polymerization a significant issue, and how can it be prevented?
A3: The vinyl groups in both the starting material (4-vinylphenol) and the product are susceptible to polymerization, especially in the presence of acid and at elevated temperatures. To mitigate this, the following precautions are recommended:
-
Use of Inhibitors: Add a radical inhibitor, such as 4-tert-butylcatechol (TBC), to the reaction mixture.
-
Low Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization.
Q4: What are the primary challenges during the workup and purification of the product?
A4: The ethoxyethoxy protecting group is acid-labile. This sensitivity poses a challenge during aqueous workup and chromatographic purification. Acidic conditions can lead to premature deprotection, regenerating 4-vinylphenol. It is crucial to use neutral or slightly basic conditions during the workup and to use deactivated silica gel for column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Insufficient amount of ethyl vinyl ether. 3. Poor quality of starting materials. | 1. Use a fresh batch of the acid catalyst. 2. Use a larger excess of ethyl vinyl ether (e.g., 2-3 equivalents). 3. Ensure 4-vinylphenol is pure and free of polymerization inhibitors if not desired during the reaction itself. |
| Significant Polymerization of Starting Material/Product | 1. Reaction temperature is too high. 2. Absence of a polymerization inhibitor. 3. Presence of oxygen. | 1. Maintain the reaction temperature at or below room temperature. 2. Add a suitable inhibitor like 4-tert-butylcatechol (TBC). 3. Purge the reaction vessel with an inert gas (N₂ or Ar). |
| Product Deprotection During Workup/Purification | 1. Acidic conditions during aqueous workup. 2. Use of acidic silica gel for chromatography. | 1. Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution). 2. Use neutralized or deactivated silica gel for column chromatography. A common method is to pre-treat the silica gel with a solution of triethylamine in the eluent. |
| Formation of Significant By-products | 1. Dimerization or oligomerization of the vinyl compound. 2. Side reactions due to a highly reactive catalyst. | 1. Lower the reaction temperature and ensure the presence of an inhibitor. 2. Switch to a milder catalyst, such as pyridinium p-toluenesulfonate (PPTS). |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
4-vinylphenol
-
Ethyl vinyl ether
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
4-tert-butylcatechol (TBC) (optional, as inhibitor)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve 4-vinylphenol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere. If desired, add a catalytic amount of TBC.
-
Cool the solution to 0 °C using an ice bath.
-
Add ethyl vinyl ether (1.5-2.0 equivalents) to the solution.
-
Add the acid catalyst, such as PPTS (0.02-0.05 equivalents), to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel that has been pre-treated with a solvent mixture containing a small amount of triethylamine (e.g., 1%) to prevent deprotection.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
effect of impurities on the polymerization of 1-(1-ethoxyethoxy)-4-vinylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1-(1-ethoxyethoxy)-4-vinylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected form of 4-vinylphenol (also known as 4-hydroxystyrene). The ethoxyethoxy group acts as a protecting group for the acidic phenolic proton, which allows for a wider range of polymerization techniques that are sensitive to acidic protons, such as living anionic polymerization.[1] Its primary application is as a monomer for the synthesis of poly(4-hydroxystyrene) (PHS), a critical component in photoresists for deep-UV lithography used in the manufacturing of integrated circuits.[1]
Q2: What polymerization techniques can be used for this compound?
A2: This monomer can be polymerized via several methods, including:
-
Free-radical polymerization: A common and robust method for vinyl monomers.
-
Living anionic polymerization: Enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index - PDI).[1]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization: A controlled radical polymerization technique that also allows for the synthesis of well-defined polymers.
Q3: Why is it necessary to use a protected form of 4-vinylphenol for certain polymerizations?
A3: The acidic proton of the hydroxyl group in 4-vinylphenol can interfere with certain polymerization mechanisms. For instance, in living anionic polymerization, the acidic proton would terminate the growing anionic polymer chains. The ethoxyethoxy protecting group is stable under the basic and neutral conditions of anionic and radical polymerizations, respectively, and can be easily removed after polymerization to yield poly(4-hydroxystyrene).[1]
Q4: How is the ethoxyethoxy protecting group removed after polymerization?
A4: The ethoxyethoxy group is an acetal, which is sensitive to acidic conditions. Deprotection is typically achieved by treating the polymer with a dilute acid, such as hydrochloric acid (HCl), in a suitable solvent like THF.[2][3]
Troubleshooting Guides
Issue 1: Inhibition or Slow Rate of Free-Radical Polymerization
Symptoms:
-
No polymer formation or very low conversion after an extended period.
-
Significantly slower polymerization rate than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Inhibitor (e.g., TBC) | The monomer is often supplied with an inhibitor like 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization during storage. This must be removed before polymerization. A typical concentration of TBC is 10-15 mg/L.[1][4] Action: Remove the inhibitor by washing the monomer with an aqueous solution of sodium hydroxide (e.g., 10% NaOH), followed by washing with deionized water to neutrality. Dry the monomer over an appropriate drying agent (e.g., MgSO₄ or CaH₂) and consider purification by vacuum distillation. Alternatively, pass the monomer through a column of basic alumina. | Polymerization should proceed at a normal rate. |
| Presence of Oxygen | Oxygen can act as a radical scavenger and inhibit free-radical polymerization.[5] Action: Deoxygenate the monomer and solvent by sparging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes before initiating the polymerization. Maintain an inert atmosphere throughout the experiment. | Improved polymerization rate and conversion. |
| Residual 4-vinylphenol | The precursor, 4-vinylphenol, can act as a radical scavenger and inhibit polymerization. Action: Ensure high purity of the monomer. If significant amounts of 4-vinylphenol are suspected, purify the monomer by column chromatography on silica gel. | Consistent and predictable polymerization kinetics. |
Issue 2: Broad Molecular Weight Distribution (High PDI) in Living Anionic Polymerization
Symptoms:
-
The resulting polymer has a PDI significantly greater than 1.2.
-
Bimodal or multimodal distribution observed in Gel Permeation Chromatography (GPC).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Protic Impurities (e.g., Water, Alcohols) | Protic impurities will terminate the living anionic chains, leading to a broadening of the molecular weight distribution.[6] Action: Rigorously dry all glassware, solvents, and the monomer. Solvents should be purified using appropriate methods for anionic polymerization (e.g., distillation from sodium/benzophenone). The monomer should be dried over a suitable agent like calcium hydride and purified by vacuum distillation immediately before use. | A narrow PDI (typically < 1.2) and a monomodal GPC trace. |
| Slow Initiation | If the initiation rate is slower than the propagation rate, chains will start growing at different times, resulting in a broader PDI. Action: Ensure the chosen initiator (e.g., sec-butyllithium) is highly reactive with the monomer. Consider performing the polymerization at a slightly higher temperature initially to promote rapid initiation, followed by cooling to control propagation. | A more uniform chain growth and a narrower PDI. |
| Incomplete Deprotection during Synthesis | Residual acidic species from the synthesis of the monomer can terminate the living anions. Action: After synthesis, ensure the monomer is thoroughly washed to remove any acidic catalyst and then purified by column chromatography and/or vacuum distillation. | A well-controlled polymerization with a narrow PDI. |
Issue 3: Premature Deprotection of the Ethoxyethoxy Group
Symptoms:
-
Formation of a gel or insoluble material during polymerization.
-
Presence of hydroxyl peaks in the NMR spectrum of the polymer when it should be protected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Acidic Impurities | The ethoxyethoxy group is an acetal and is sensitive to acid. Trace amounts of acidic impurities in the monomer, solvent, or initiator can cause premature deprotection.[2][3] Action: Purify all reagents to remove any acidic contaminants. Pass solvents and the monomer through a plug of basic alumina before use. | The protecting group remains intact throughout the polymerization. |
| Inappropriate Initiator/Catalyst | In some polymerization techniques, the initiator or catalyst system may have an acidic nature. Action: Ensure the chosen polymerization method and reagents are compatible with the acid-sensitive protecting group. For example, in cationic polymerization, the Lewis acid initiator can cause deprotection. | Successful polymerization without loss of the protecting group. |
Experimental Protocols
Protocol 1: Removal of Inhibitor (TBC) from this compound
-
Place 50 mL of the monomer in a separatory funnel.
-
Add 50 mL of a 10% (w/v) aqueous sodium hydroxide solution.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Repeat the washing with the NaOH solution two more times.
-
Wash the monomer with 50 mL of deionized water until the aqueous layer is neutral (check with pH paper).
-
Transfer the washed monomer to a flask and dry over anhydrous magnesium sulfate or calcium hydride for at least 4 hours.
-
Filter to remove the drying agent. The monomer is now ready for use or further purification by vacuum distillation.
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate, such as 98:2).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude monomer in a minimal amount of the eluent.
-
Load the dissolved monomer onto the top of the silica gel column.
-
Elute the monomer with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Living Anionic Polymerization of this compound
-
Note: This procedure requires strict anhydrous and anaerobic conditions.
-
Thoroughly dry all glassware in an oven at >120 °C and assemble hot under a stream of dry argon or nitrogen.
-
Purify the solvent (e.g., tetrahydrofuran - THF) by distillation from sodium/benzophenone ketyl under an inert atmosphere.
-
Purify the monomer by drying over calcium hydride followed by vacuum distillation immediately before use.
-
In a reaction flask under an inert atmosphere, add the purified THF.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add the initiator, such as sec-butyllithium, via syringe.
-
Slowly add the purified monomer to the stirred initiator solution. A color change is typically observed, indicating the formation of the living styryl anions.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Protocol 4: Deprotection of Poly(this compound) to Poly(4-hydroxystyrene)
-
Dissolve the protected polymer in THF at room temperature.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 mL of concentrated HCl for 1 g of polymer in 20 mL of THF) and stir for 5 minutes.[2]
-
Precipitate the deprotected polymer into deionized water.
-
Collect the polymer by filtration and wash thoroughly with deionized water to remove the acid.
-
Dry the resulting poly(4-hydroxystyrene) in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of poly(4-hydroxystyrene).
References
refining conditions for the removal of TBC stabilizer before polymerization
Welcome to the technical support center for optimizing the removal of tert-butylcatechol (TBC) stabilizer from monomers prior to polymerization. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the successful initiation of polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TBC before polymerization?
A1: TBC is a phenolic compound added to monomers to prevent premature polymerization during storage and transportation.[1][2] It functions as a radical scavenger, and its presence will inhibit the intended polymerization process.[3] For successful and controlled polymerization, the concentration of TBC must be significantly reduced.[4]
Q2: What are the most common methods for removing TBC?
A2: The three primary methods for TBC removal on a laboratory scale are:
-
Alkali Washing: Washing the monomer with an aqueous sodium hydroxide (NaOH) solution to extract the acidic TBC.[1][5]
-
Adsorption on Alumina: Passing the monomer through a column packed with activated alumina.[4][5][6]
-
Vacuum Distillation: Separating the monomer from the less volatile TBC under reduced pressure.[1][5]
Q3: Is it always necessary to remove TBC?
A3: In some industrial-scale polymerizations, the inhibitor is not removed. Instead, the reaction is heated to overcome the inhibition.[5] However, for most laboratory-scale and controlled polymerizations, removing the inhibitor is a critical step to achieve predictable and reproducible results.[1]
Q4: How do I know if the TBC has been successfully removed?
A4: While analytical methods like UV-Vis spectroscopy or HPLC can quantify the TBC concentration, a common qualitative indicator is the successful initiation of polymerization under standard conditions.[7] Industrially, a TBC concentration of less than 1 ppm is often targeted for polymerization reactors.[8]
Troubleshooting Guide
Issue 1: Polymerization fails to initiate after TBC removal.
-
Possible Cause: Incomplete removal of TBC.
-
Possible Cause: Introduction of atmospheric oxygen, which can inhibit some polymerization reactions.
-
Solution: Ensure the purified monomer is handled under an inert atmosphere (e.g., nitrogen or argon) and used immediately.[5]
-
-
Possible Cause: The initiator is faulty or used at an incorrect concentration.
-
Solution: Verify the activity of your initiator and ensure the concentration is appropriate for your system.
-
Issue 2: The monomer polymerized during the vacuum distillation process.
-
Possible Cause: The distillation temperature is too high.
-
Possible Cause: Hot spots in the distillation flask.
-
Solution: Use a heating mantle with a stirrer to ensure even heating. Do not use boiling chips as they are ineffective under vacuum; a stir bar is recommended for bump protection.[10]
-
Issue 3: The monomer appears cloudy or wet after alkali washing.
-
Possible Cause: Incomplete separation of the aqueous and organic layers, or insufficient drying.
Quantitative Data on TBC Removal
The efficiency of TBC removal is crucial for subsequent polymerization. The following table summarizes typical performance data for common removal methods.
| Removal Method | Typical TBC Concentration Before | Typical TBC Concentration After | Key Considerations |
| Adsorption on Alumina | 15-100 ppm | < 1 ppm | Column capacity is finite and depends on the initial TBC concentration.[8] |
| Alkali (NaOH) Washing | 15-100 ppm | Low ppm levels | Requires multiple washes and subsequent drying.[5][9] |
| Vacuum Distillation | 15-100 ppm | Very low ppm levels | Effective for high purity but carries a risk of premature polymerization if not controlled.[5] |
Note: The initial concentration of TBC can vary depending on the monomer and manufacturer. Check the product specifications.
Experimental Protocols
Protocol 1: TBC Removal using an Alumina Column
This method is effective for removing phenolic inhibitors like TBC.
Materials:
-
Monomer containing TBC
-
Activated alumina (basic or neutral)
-
Glass chromatography column
-
Glass wool or fritted disc
-
Collection flask
Procedure:
-
Prepare the column by placing a small plug of glass wool at the bottom or using a column with a fritted disc.
-
Fill the column approximately 3/4 full with activated alumina.
-
Pre-wash the column with a small amount of the monomer to be purified.
-
Carefully add the monomer to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity. Do not apply pressure, as this can lead to channeling and inefficient removal.
-
Collect the purified monomer in a clean, dry flask. For best results, use the monomer immediately.[9]
Protocol 2: TBC Removal by Alkali Washing
This protocol utilizes a liquid-liquid extraction to remove TBC.
Materials:
-
Monomer containing TBC
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Separatory funnel
-
Anhydrous drying agent (e.g., MgSO₄, CaCl₂)
-
Beakers and collection flask
Procedure:
-
Place the monomer in a separatory funnel.
-
Add an equal volume of 10% NaOH solution.[5]
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The TBC will be in the lower aqueous layer.
-
Drain and discard the lower aqueous layer.[9]
-
Repeat the washing step with fresh NaOH solution.
-
Wash the monomer with two equal volumes of distilled water to remove any residual NaOH.[5]
-
Transfer the washed monomer to a clean beaker and add a suitable drying agent. Stir until the monomer is clear.
-
Decant or filter the dry monomer into a storage flask. Use immediately for best results.[1]
Visualized Workflows and Logic
Caption: Workflow for TBC removal using an alumina column.
Caption: Troubleshooting decision tree for polymerization failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. iomosaic.com [iomosaic.com]
- 4. Activated alumina for adsorption of TBC in styrene [kelleychempacking.com]
- 5. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 6. researchgate.net [researchgate.net]
- 7. ankersmid.com [ankersmid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
comparison of 1-(1-ethoxyethoxy)-4-vinylbenzene with other protected styrenes
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced polymer synthesis, particularly for applications in electronics, biomaterials, and drug delivery, the precise control over polymer architecture is paramount. Poly(4-hydroxystyrene) (PHS) is a key polymer in many of these applications, valued for its functionality and solubility. However, the acidic phenolic proton of the 4-hydroxystyrene monomer interferes with many controlled polymerization techniques. To overcome this, the hydroxyl group is temporarily protected, allowing for the synthesis of well-defined PHS precursors.
This guide provides an objective comparison of 1-(1-ethoxyethoxy)-4-vinylbenzene with other commonly used protected styrenes, namely 4-(tert-butyldimethylsilyloxy)styrene and 4-acetoxystyrene. The comparison focuses on the synthesis of the monomers, their polymerization behavior, and the efficiency of the deprotection step to yield the final poly(4-hydroxystyrene).
Monomer Synthesis Comparison
The choice of a protected styrene often begins with the ease and efficiency of its synthesis. The following table summarizes the synthesis of the three compared monomers.
| Monomer | Protecting Group | Typical Synthesis Route | Reagents | Typical Yield |
| This compound | Ethoxyethoxy (acetal) | Reaction of 4-hydroxystyrene with ethyl vinyl ether. | 4-hydroxystyrene, ethyl vinyl ether, catalytic acid (e.g., p-toluenesulfonic acid) | >90%[1] |
| 4-(tert-butyldimethylsilyloxy)styrene | tert-butyldimethylsilyl (TBDMS) | Silylation of 4-hydroxystyrene. | 4-hydroxystyrene, TBDMS-Cl, imidazole | ~95% |
| 4-acetoxystyrene | Acetoxy | Acetylation of 4-hydroxystyrene. | 4-hydroxystyrene, acetic anhydride or acetyl chloride, base (e.g., triethylamine, pyridine) | >90% |
Polymerization Behavior
The ability to control the polymerization process is crucial for obtaining polymers with desired molecular weights and narrow molecular weight distributions (low dispersity, Đ). Living anionic polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful techniques for achieving this control.
Living Anionic Polymerization
Living anionic polymerization offers excellent control over polymer architecture. However, it is highly sensitive to acidic protons, making protected styrenes essential.
| Monomer | Polymerization Conditions | Molecular Weight Control | Dispersity (Đ) | Notes |
| This compound | sec-BuLi, THF, -78 °C | Excellent, predictable by [M]/[I] ratio.[2] | Very narrow, typically < 1.1.[2] | The acetal protecting group is stable under anionic conditions. |
| 4-(tert-butyldimethylsilyloxy)styrene | sec-BuLi, THF, -78 °C | Excellent, predictable by [M]/[I] ratio. | Very narrow, typically < 1.1. | The silyl ether group is stable to anionic polymerization. |
| 4-acetoxystyrene | Not suitable | Poor | Broad | The ester group is susceptible to nucleophilic attack by the initiator and propagating chain end. |
RAFT Polymerization
RAFT polymerization is a more versatile controlled radical polymerization technique that is tolerant to a wider range of functional groups.
| Monomer | Polymerization Conditions | Molecular Weight Control | Dispersity (Đ) | Notes |
| This compound | AIBN, RAFT agent (e.g., CTA), dioxane, 70 °C | Good, linear evolution of Mn with conversion. | Narrow, typically < 1.2. | Compatible with RAFT polymerization. |
| 4-(tert-butyldimethylsilyloxy)styrene | AIBN, RAFT agent, toluene, 70 °C | Good, linear evolution of Mn with conversion. | Narrow, typically < 1.2. | Compatible with RAFT polymerization. |
| 4-acetoxystyrene | AIBN, RAFT agent, dioxane, 70 °C | Good, linear evolution of Mn with conversion. | Narrow, typically < 1.2. | Well-established monomer for RAFT polymerization. |
Deprotection to Poly(4-hydroxystyrene)
The final step in the synthesis of PHS is the removal of the protecting group. The ideal deprotection reaction should be high-yielding, occur under mild conditions to avoid polymer degradation, and use readily available and inexpensive reagents.
| Protected Polymer | Deprotection Reagent | Conditions | Typical Yield | Notes |
| Poly(4-(1-ethoxyethoxy)styrene) | Dilute HCl in THF | Room temperature, short reaction time (minutes).[2] | Quantitative (>95%).[2] | Very mild conditions, advantageous for sensitive polymer architectures. |
| Poly(4-(tert-butyldimethylsilyloxy)styrene) | Tetrabutylammonium fluoride (TBAF) in THF | Room temperature, several hours. | High (>90%). | Fluoride source is required, which can be corrosive and requires careful handling. |
| Poly(4-acetoxystyrene) | Hydrazine hydrate in dioxane or NaOH/MeOH | Elevated temperatures (e.g., 60-80 °C), several hours. | High (>90%). | Basic conditions can potentially lead to side reactions or degradation of certain polymer structures. |
Experimental Protocols
Synthesis of this compound
To a solution of 4-hydroxystyrene (10.0 g, 83.2 mmol) in dry ethyl acetate (100 mL) is added a catalytic amount of p-toluenesulfonic acid monohydrate (0.16 g, 0.83 mmol). The mixture is cooled to 0 °C, and ethyl vinyl ether (9.0 g, 125 mmol) is added dropwise. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product as a colorless oil.
Living Anionic Polymerization of this compound
In a glovebox, a flame-dried Schlenk flask is charged with dry THF (50 mL) and cooled to -78 °C. This compound (5.0 g, 26.0 mmol) is added. The polymerization is initiated by the rapid addition of a solution of sec-butyllithium in cyclohexane (e.g., 1.4 M, 0.186 mL, 0.26 mmol) via syringe. The reaction mixture turns a characteristic orange-red color. After stirring for 30 minutes at -78 °C, the polymerization is terminated by the addition of degassed methanol (1 mL). The polymer is precipitated by pouring the solution into a large excess of methanol, filtered, and dried under vacuum.
Deprotection of Poly(4-(1-ethoxyethoxy)styrene)
The protected polymer (2.0 g) is dissolved in THF (20 mL). A few drops of concentrated hydrochloric acid (e.g., 0.1 mL) are added, and the solution is stirred at room temperature. The deprotection is typically complete within 30 minutes, as monitored by the disappearance of the acetal protons in the ¹H NMR spectrum. The resulting poly(4-hydroxystyrene) is precipitated in a large volume of water, filtered, and dried under vacuum.
Visualizing the Workflow
Caption: Workflow for the synthesis of protected styrenes and their subsequent polymerization and deprotection.
Conclusion
The choice of protecting group for 4-hydroxystyrene depends on the specific requirements of the polymer synthesis and the desired final polymer properties.
-
This compound stands out for its ease of deprotection under exceptionally mild acidic conditions. This makes it an excellent choice for the synthesis of complex polymer architectures, such as block copolymers with acid-sensitive segments, where harsh deprotection conditions could lead to degradation. The monomer is readily synthesized in high yield and is compatible with both living anionic and RAFT polymerization.
-
4-(tert-butyldimethylsilyloxy)styrene is also a robust monomer for living anionic and RAFT polymerization. Its deprotection requires a fluoride source, which, while effective, is more hazardous and costly than the simple acid used for the ethoxyethoxy group.
-
4-acetoxystyrene is a widely used and commercially available monomer, particularly well-suited for RAFT polymerization. However, it is not compatible with anionic polymerization due to the reactivity of the ester group. Its deprotection requires basic or harsh nucleophilic conditions, which may not be suitable for all polymer structures.
For researchers and professionals in drug development and advanced materials, where precise control over polymer structure and the integrity of functional groups are critical, This compound offers a compelling combination of controlled polymerization and remarkably mild deprotection, making it a superior choice for the synthesis of well-defined poly(4-hydroxystyrene) and its derivatives.
References
Protecting Groups for 4-Hydroxystyrene in Anionic Polymerization: A Comparative Guide
The anionic polymerization of 4-hydroxystyrene offers a powerful route to well-defined polymers with controlled molecular weight and narrow polydispersity, which are crucial for applications in microelectronics, coatings, and biomedical fields. However, the acidic phenolic proton of 4-hydroxystyrene interferes with the anionic polymerization process, necessitating the use of protecting groups. This guide provides a comparative overview of common protecting groups for 4-hydroxystyrene, focusing on their impact on polymerization performance and deprotection efficiency.
Performance Comparison of Protecting Groups
The choice of protecting group significantly influences the livingness of the anionic polymerization and the ease of its subsequent removal. This section provides a quantitative comparison of commonly employed protecting groups.
| Protecting Group | Monomer | Initiator/Solvent/Temp. | Mn ( g/mol ) | PDI (Mw/Mn) | Deprotection Conditions | Deprotection Efficiency (%) |
| Tetrahydropyranyl (THP) | 4-(2-Tetrahydropyranyloxy)styrene | sec-BuLi / THF / -78°C | 2,700 - 69,000 | < 1.10 | Mild acid (e.g., HCl in THF) | Quantitative |
| 1-Ethoxyethoxy | 4-(1-Ethoxyethoxy)styrene | sec-BuLi / THF / -78°C | 5,000 - 50,000 | < 1.05 | Mild acid (e.g., HCl in THF) | Quantitative |
| tert-Butyldimethylsilyl (TBDMS) | 4-(tert-Butyldimethylsilyloxy)styrene | sec-BuLi / Cyclohexane / RT | 10,000 - 100,000 | < 1.05 | HCl or Tetrabutylammonium fluoride (TBAF) | Quantitative |
| tert-Butyldiphenylsilyl (TBDPS) | 4-(tert-Butyldiphenylsilyloxy)styrene | sec-BuLi / Cyclohexane / RT | 10,000 - 80,000 | < 1.05 | TBAF | Quantitative |
| tert-Butoxycarbonyl (t-BOC) | 4-(tert-Butoxycarbonyloxy)styrene | sec-BuLi / THF / -78°C | 5,000 - 60,000 | < 1.10 | Acid (e.g., TFA) or heat | > 95 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible synthesis. The following sections outline the general methodologies for monomer synthesis, anionic polymerization, and deprotection for the discussed protecting groups.
Synthesis of Protected 4-Hydroxystyrene Monomers
The synthesis of the protected monomers typically involves the reaction of 4-vinylphenol or a precursor like 4-hydroxybenzaldehyde with the corresponding protecting group reagent.
Caption: General workflow for the synthesis of protected 4-hydroxystyrene monomers.
Example: Synthesis of 4-(tert-Butyldimethylsilyloxy)styrene
-
To a solution of 4-vinylphenol in anhydrous dichloromethane, add imidazole.
-
Cool the mixture to 0°C and add tert-butyldimethylsilyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(tert-butyldimethylsilyloxy)styrene.
Anionic Polymerization of Protected 4-Hydroxystyrene
The living anionic polymerization of protected 4-hydroxystyrene monomers is typically carried out under high vacuum or in an inert atmosphere to prevent termination.
Validating the Structure of 1-(1-ethoxyethoxy)-4-vinylbenzene: A Spectroscopic Comparison Guide
For researchers and professionals in drug development and materials science, the precise structural confirmation of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data for validating the structure of 1-(1-ethoxyethoxy)-4-vinylbenzene, a protected form of 4-vinylphenol. The protection of the phenolic hydroxyl group is a critical step in various synthetic pathways, particularly in polymer chemistry where unprotected phenols can interfere with polymerization processes.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its related compounds. This data is essential for identifying the successful protection of the hydroxyl group and confirming the overall structure.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | Vinylic Protons | Protecting Group Protons |
| This compound | ~7.3 (d, 2H), ~7.0 (d, 2H) | ~6.7 (dd, 1H), ~5.7 (d, 1H), ~5.2 (d, 1H) | ~5.4 (q, 1H), ~3.7 (m, 2H), ~1.5 (d, 3H), ~1.2 (t, 3H) |
| 4-Vinylphenol[1] | 7.29 (d, 2H), 6.79 (d, 2H) | 6.64 (dd, 1H), 5.58 (d, 1H), 5.09 (d, 1H) | ~5.0 (s, 1H, -OH) |
| 4-Acetoxystyrene[2][3] | 7.40 (d, 2H), 7.05 (d, 2H) | 6.69 (dd, 1H), 5.69 (d, 1H), 5.23 (d, 1H) | 2.29 (s, 3H) |
| 4-(tert-butyldimethylsilyloxy)styrene | ~7.3 (d, 2H), ~6.8 (d, 2H) | ~6.6 (dd, 1H), ~5.6 (d, 1H), ~5.1 (d, 1H) | 0.98 (s, 9H), 0.20 (s, 6H) |
| 4-(methoxymethoxy)styrene | ~7.3 (d, 2H), ~7.0 (d, 2H) | ~6.7 (dd, 1H), ~5.6 (d, 1H), ~5.2 (d, 1H) | 5.18 (s, 2H), 3.48 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | Vinylic Carbons | Protecting Group Carbons |
| This compound | ~155, ~135, ~128, ~118 | ~136, ~113 | ~99, ~61, ~22, ~15 |
| 4-Vinylphenol[4] | 155.0, 131.2, 127.8, 115.7 | 136.4, 110.0 | - |
| 4-Acetoxystyrene | 149.8, 135.8, 127.2, 121.8 | 136.3, 114.2 | 169.5, 21.2 |
| 4-(tert-butyldimethylsilyloxy)styrene[5] | 154.5, 132.5, 127.5, 120.2 | 136.2, 112.1 | 25.7, 18.2, -4.4 |
| 4-(methoxymethoxy)styrene | ~156, ~134, ~128, ~117 | ~136, ~113 | ~94, ~56 |
Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | Key Functional Group Peaks |
| This compound | ~3080 (C-H, vinyl), ~2980-2850 (C-H, alkyl), ~1630 (C=C, vinyl), ~1610, 1510 (C=C, aromatic), ~1150-1050 (C-O, acetal) |
| 4-Vinylphenol[6] | 3600-3200 (O-H, broad), 3080 (C-H, vinyl), 1630 (C=C, vinyl), 1610, 1515 (C=C, aromatic), 1250 (C-O, phenol) |
| 4-Acetoxystyrene[7] | 3080 (C-H, vinyl), 1760 (C=O, ester), 1630 (C=C, vinyl), 1605, 1505 (C=C, aromatic), 1200 (C-O, ester) |
| 4-(tert-butyldimethylsilyloxy)styrene | ~3080 (C-H, vinyl), ~2960-2860 (C-H, alkyl), ~1630 (C=C, vinyl), ~1605, 1505 (C=C, aromatic), ~1255 (Si-C), ~915 (O-Si) |
| 4-(methoxymethoxy)styrene | ~3080 (C-H, vinyl), ~2960-2830 (C-H, alkyl), ~1630 (C=C, vinyl), ~1610, 1510 (C=C, aromatic), ~1150-1050 (C-O, acetal) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 192.11[8] | 147 [M-OC₂H₅]⁺, 119 [M-CH(CH₃)OC₂H₅]⁺, 103 [vinylphenol]⁺, 73 [CH(CH₃)OC₂H₅]⁺ |
| 4-Vinylphenol[6] | 120.06 | 119, 91, 65 |
| 4-Acetoxystyrene[7] | 162.07 | 120 [M-COCH₂]⁺, 91, 65 |
| 4-(tert-butyldimethylsilyloxy)styrene | 234.15 | 177 [M-C(CH₃)₃]⁺, 119 |
| 4-(methoxymethoxy)styrene | 164.08 | 133 [M-OCH₃]⁺, 119, 45 [CH₂OCH₃]⁺ |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the acid-catalyzed reaction of 4-vinylphenol with ethyl vinyl ether.
-
Materials: 4-vinylphenol, ethyl vinyl ether, a catalytic amount of a weak acid (e.g., pyridinium p-toluenesulfonate - PPTS), and a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 4-vinylphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of PPTS to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl vinyl ether dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, place a drop of the neat compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and acquire the mass spectrum.
-
Visualization of Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of this compound.
Caption: Workflow for synthesis and spectroscopic validation.
Comparison of Protecting Groups
The choice of a protecting group for 4-vinylphenol depends on the specific reaction conditions of subsequent synthetic steps. The following diagram outlines a logical comparison of the ethoxyethyl (EE) group with other common protecting groups.
Caption: Comparison of common protecting groups for phenols.
References
- 1. 4-Vinylphenol(2628-17-3) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Acetoxystyrene(2628-16-2) 1H NMR spectrum [chemicalbook.com]
- 3. polymersource.ca [polymersource.ca]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-tert-Butoxystyrene(95418-58-9) 13C NMR [m.chemicalbook.com]
- 6. 4-Vinylphenol | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Ethenylphenyl acetate | C10H10O2 | CID 75821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|lookchem [lookchem.com]
A Comparative Analysis of Polymerization Kinetics in Styrenic Monomers
This guide provides a comparative analysis of the polymerization kinetics of styrene and its derivatives. It is designed for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of styrenic polymers. The following sections detail the impact of monomer structure and polymerization technique on reaction rates, supported by experimental data and protocols.
The study of polymerization kinetics is fundamental to controlling polymer properties such as molecular weight, molecular weight distribution, and architecture.[1] Styrenic monomers, a versatile class of compounds, exhibit a range of kinetic behaviors depending on the substituents on the aromatic ring and the polymerization method employed. This guide focuses on controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which allow for the synthesis of well-defined polymers.[2][3]
Comparative Kinetic Data of Styrenic Monomers
The rate of polymerization in styrenic monomers is significantly influenced by the electronic nature of the substituents on the phenyl ring. Monomers featuring electron-withdrawing groups tend to polymerize faster than those with electron-donating groups.[4] This effect can be quantified and correlated using the Hammett equation.[4] The data below, primarily from ATRP experiments, illustrates these trends.
| Monomer | Substituent Type | Apparent Rate Constant (k_app) (x 10⁻⁴ s⁻¹) | Polymerization Method | Polydispersity Index (Mw/Mn) |
| 4-Methoxystyrene | Electron-Donating | 0.25 | ATRP | < 1.5 |
| 4-Methylstyrene | Electron-Donating | 0.60 | ATRP | < 1.5 |
| Styrene | Unsubstituted | 1.08 | ATRP | ≤ 1.10[2] |
| 4-Chlorostyrene | Electron-Withdrawing | 3.69 | ATRP | < 1.5 |
| 4-Fluorostyrene | Electron-Withdrawing | 1.42 | ATRP | < 1.5 |
Note: The apparent rate constants are illustrative values derived from studies on substituted styrenes to show relative trends. Actual values are highly dependent on specific experimental conditions (e.g., temperature, catalyst, initiator, and solvent).
Controlled radical polymerization techniques like ATRP and Reversible Addition-Fragmentation Chain Transfer (RAFT) are characterized by a linear increase in molecular weight with monomer conversion and result in polymers with low polydispersity, typically below 1.5.[4][5] In ATRP of styrene, the polymerization exhibits first-order kinetics with respect to the monomer concentration, indicating a constant concentration of growing radicals.[2][6][7]
Experimental Protocols
The determination of polymerization kinetics involves monitoring monomer consumption over time. A general experimental procedure for a kinetic study of styrenic monomer polymerization via ATRP is outlined below.
1. Materials and Purification:
-
Monomers : Styrenic monomers (e.g., styrene, 4-chlorostyrene) are typically purified by passing them through a basic alumina column to remove stabilizers.[4]
-
Initiator : An appropriate initiator is used, such as 1-phenylethyl bromide for ATRP.[7]
-
Catalyst System : For ATRP, a common system is a copper(I) halide (e.g., CuBr) complexed with a ligand (e.g., 2,2'-bipyridine).[8]
-
Solvent : A suitable solvent like diphenyl ether may be used, although bulk polymerization (without a solvent) is also common.[4][6]
2. Polymerization Procedure:
-
The catalyst, ligand, and solvent (if any) are added to a dry Schlenk flask and degassed with an inert gas like argon.[7]
-
The purified monomer is then added to the flask.[7]
-
The reaction is initiated by adding the initiator. The moment of initiator addition is considered time zero.[7]
-
The reaction mixture is placed in a thermostated oil bath to maintain a constant temperature (e.g., 110°C).[8]
3. Sampling and Analysis:
-
Samples are withdrawn from the reaction mixture at predetermined time intervals using a degassed syringe.[7]
-
Monomer Conversion : The reaction in each sample is quenched (e.g., by dilution in THF), and the monomer conversion is determined. This can be done gravimetrically by precipitating the polymer and weighing it, or through analytical techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy.[9]
-
Molecular Weight and Polydispersity : The number-average molecular weight (Mn) and the polydispersity index (Mw/Mn) of the polymer samples are determined using Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC).[9]
4. Kinetic Analysis:
-
For a first-order reaction, the natural logarithm of the ratio of initial monomer concentration ([M]₀) to the monomer concentration at time t ([M]t) is plotted against time.[10]
-
A linear plot confirms first-order kinetics, and the apparent rate constant (k_app) can be calculated from the slope of this line.[2]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for conducting a kinetic study of polymerization.
Caption: Workflow for a polymerization kinetics study.
References
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 6. Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene, American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. cjps.org [cjps.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Poly(4-hydroxystyrene) Synthesized from Different Precursors
For Researchers, Scientists, and Drug Development Professionals
Poly(4-hydroxystyrene) (PHS), a versatile polymer with applications ranging from photoresists in microelectronics to drug delivery systems, can be synthesized from various precursors. The choice of precursor and polymerization method significantly impacts the final properties of the polymer, such as its molecular weight, polydispersity, and thermal characteristics. This guide provides an objective comparison of PHS derived from two common precursors: 4-acetoxystyrene and 4-trimethylsilylstyrene, supported by experimental data and detailed protocols.
Comparison of Poly(4-hydroxystyrene) Properties
The properties of PHS are critically dependent on the synthetic route. The use of protected monomers, such as 4-acetoxystyrene or 4-trimethylsilylstyrene, allows for greater control over the polymerization process compared to the direct polymerization of the unstable 4-hydroxystyrene monomer.
| Property | PHS from 4-Acetoxystyrene (Radical Polymerization) | PHS from 4-Trimethylsilylstyrene (Anionic Polymerization) |
| Precursor Monomer | 4-Acetoxystyrene | 4-Trimethylsilylstyrene |
| Polymerization Method | Free Radical or Controlled Radical (e.g., NMP) | Living Anionic Polymerization |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 7,900 - >100,000[1] | 6,500[2] |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 16,200 - 23,000 (Free Radical)[1] | 7,500[2] |
| Polydispersity Index (PDI = Mw/Mn) | ~1.1 - 2.1[1] | 1.15[2] |
| Glass Transition Temperature (Tg) (°C) | ~180 (value for high molecular weight PHS) | Not explicitly found, but expected to be high |
Note on Data: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution. The properties of PHS from 4-acetoxystyrene can vary significantly depending on whether conventional or controlled radical polymerization is used. Controlled methods like Nitroxide-Mediated Polymerization (NMP) can yield polymers with lower PDI and higher molecular weights.[3]
Synthetic Pathways Overview
The synthesis of PHS from protected monomers involves a two-step process: polymerization of the protected monomer followed by a deprotection step to reveal the hydroxyl group.
References
Spectroscopic and Synthetic Insights into 1-(1-ethoxyethoxy)-4-vinylbenzene and its Polymer: A Comparative Guide
For researchers and professionals in materials science and drug development, this guide provides a comprehensive comparison of the spectroscopic properties and synthesis of the functional monomer 1-(1-ethoxyethoxy)-4-vinylbenzene and its corresponding polymer. This document details experimental protocols and presents key analytical data to support research and development activities.
Introduction
This compound, also known as 4-(1-ethoxyethoxy)styrene (EES), is a protected derivative of 4-vinylphenol. The ethoxyethoxy protecting group allows for controlled polymerization of the vinyl group, particularly through anionic polymerization, without interference from the acidic phenolic proton. The resulting polymer, poly(this compound), can be readily deprotected to yield poly(4-hydroxystyrene), a polymer with significant applications in photoresist technology and as a precursor for further functionalization in biomedical and materials science applications. This guide presents a comparative analysis of the monomer and its polymer, focusing on their spectroscopic signatures and synthetic methodologies.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its polymer, providing a basis for their identification and characterization.
Table 1: Spectroscopic Data for this compound (Monomer)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR | (Data not explicitly found in search results) |
| ¹³C NMR | (Data not explicitly found in search results) |
| Infrared (IR) Spectroscopy | (Data not explicitly found in search results) |
| Mass Spectrometry (MS) | Molecular Weight: 192.26 g/mol [1] |
Table 2: Spectroscopic Data for Poly(this compound) (Polymer)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR | (A publication by Alegria et al. (2024) indicates that the ¹H-NMR spectrum has been previously reported and was used to confirm the polymer structure, but specific chemical shifts are not provided in the search snippets) |
| ¹³C NMR | (Data not explicitly found in search results) |
| Infrared (IR) Spectroscopy | (Data not explicitly found in search results) |
| Gel Permeation Chromatography (GPC) | (Can be used to determine molecular weight and polydispersity, but specific data was not found in search results) |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and polymerization of this compound. The following protocols are based on established methods.
Synthesis of this compound
The synthesis of the monomer is typically achieved through the acid-catalyzed protection of 4-vinylphenol with ethyl vinyl ether.
Materials:
-
4-vinylphenol
-
Ethyl vinyl ether
-
Anhydrous dichloromethane (DCM)
-
Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 4-vinylphenol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of PPTS to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl vinyl ether dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Anionic Polymerization of this compound
Living anionic polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.
Materials:
-
This compound (rigorously purified)
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi) or another suitable organolithium initiator
-
Methanol (degassed)
Procedure:
-
Under high vacuum or in a glovebox, add anhydrous THF to a reaction flask.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add the desired amount of sec-BuLi initiator via syringe.
-
Slowly add the purified this compound monomer to the stirred initiator solution. A color change is often observed, indicating the formation of the living polymer chains.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should dissipate.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical transformations described in the experimental protocols.
Caption: Synthesis of this compound.
Caption: Polymerization of this compound.
References
comparing the efficiency of different deprotection methods for acetal groups
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, acetals are frequently employed to shield carbonyl functionalities. However, the efficiency and selectivity of their removal are critical for the overall success of a synthetic route. This guide provides a comprehensive comparison of various modern and classical methods for acetal deprotection, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given substrate and synthetic strategy.
This guide delves into the specifics of several popular deprotection reagents, evaluating their performance based on reaction time, temperature, yield, and reagent stoichiometry. The methodologies discussed range from classical acid-catalyzed hydrolysis to milder, more chemoselective modern techniques.
Comparative Data of Acetal Deprotection Methods
The following table summarizes the key performance indicators for a selection of commonly used acetal deprotection methods. This allows for a quick and objective comparison of their efficiency under various conditions.
| Reagent/Method | Substrate Type | Stoichiometry (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Bismuth Nitrate Pentahydrate | Acyclic ketals, conjugated aldehyde acetals | 25 | Dichloromethane | Room Temp. | 5-30 min | 85-95 | [1] |
| Cerium(III) Triflate | Cyclic and acyclic acetals/ketals | 5-30 | Wet Nitromethane | Room Temp. | 15-180 min | 80-99 | [2] |
| TESOTf / 2,6-lutidine | Aliphatic acetals (selective over ketals) | 120 (TESOTf), 150 (lutidine) | Dichloromethane | 0 | 10 min | 80-95 | [3][4] |
| Aqueous DMSO | Acyclic acetals | Catalytic | DMSO/H₂O | 100-140 | 1-5 h | 80-95 | N/A |
| Molecular Iodine | Acyclic and cyclic acetals/ketals | 10 | Acetone | Room Temp. - Reflux | < 5 min (acyclic), 5-45 min (cyclic) | 90-98 | [5][6][7] |
| Al(HSO₄)₃ on wet SiO₂ | Various acetals and ketals | N/A | n-Hexane | Reflux | 15-60 min | 85-98 | N/A |
| Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | Acetals and thioacetals | 100 | Solvent-free | Room Temp. | 5-20 min | 85-99 | [8] |
| SnCl₄ | Carbohydrate 4,6-arylidene acetals | 100-200 | Dichloromethane | Room Temp. | 5-10 min | 90-98 | N/A |
Reaction Mechanisms and Workflows
The deprotection of acetals can proceed through different mechanisms, with the most common being acid-catalyzed hydrolysis. More contemporary methods, such as those employing molecular iodine in acetone, operate via a substrate exchange mechanism. Understanding these pathways is crucial for predicting reaction outcomes and potential side products.
Caption: Acid-catalyzed deprotection of an acetal.
A typical experimental workflow for acetal deprotection involves the reaction setup, monitoring, work-up, and purification. The following diagram illustrates a generalized procedure.
Caption: General experimental workflow for acetal deprotection.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed experimental protocols for some of the most efficient and widely used acetal deprotection methods.
Deprotection using Bismuth Nitrate Pentahydrate
This method is noted for its mild conditions and chemoselectivity, particularly for acetals derived from ketones and conjugated aldehydes.[1]
-
Reagents:
-
Acetal (1.0 mmol)
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.25 mmol, 25 mol%)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the acetal in dichloromethane, add bismuth (III) nitrate pentahydrate.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection using Molecular Iodine in Acetone
This protocol is extremely rapid and proceeds under neutral conditions, making it suitable for substrates with acid-sensitive functional groups.[6][7]
-
Reagents:
-
Acetal (1.0 mmol)
-
Iodine (I₂) (0.1 mmol, 10 mol%)
-
Acetone (10 mL)
-
10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the acetal in acetone and add iodine.
-
Stir the mixture at room temperature (for acyclic acetals) or reflux (for cyclic acetals) while monitoring by TLC.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 10% aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting carbonyl compound by flash chromatography.
-
Deprotection using Cerium(III) Triflate
This method offers a mild and chemoselective cleavage of acetals and ketals at room temperature in wet nitromethane.[2]
-
Reagents:
-
Acetal/Ketal (1.0 mmol)
-
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) (0.05 mmol for dialkyl acetals, 0.3 mmol for cyclic acetals)
-
Nitromethane (CH₃NO₂) saturated with water
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the acetal or ketal in wet nitromethane, add cerium(III) triflate.
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the starting material is consumed, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Chemoselective Deprotection using TESOTf and 2,6-Lutidine
This highly chemoselective method deprotects acetals derived from aldehydes in the presence of ketals.[3][4]
-
Reagents:
-
Acetal (1.0 mmol)
-
Triethylsilyl trifluoromethanesulfonate (TESOTf) (1.2 mmol)
-
2,6-Lutidine (1.5 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Water
-
-
Procedure:
-
Dissolve the acetal in dichloromethane and cool the solution to 0 °C.
-
Add 2,6-lutidine followed by the dropwise addition of TESOTf.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
-
The selection of an appropriate deprotection method is a critical decision in the planning of a synthetic route. By providing a clear comparison of efficiencies and detailed, reproducible protocols, this guide aims to empower researchers to make informed choices that will streamline their synthetic efforts and enhance their overall productivity.
References
- 1. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 2. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 3. Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Evaluation of 1-(1-ethoxyethoxy)-4-vinylbenzene: GC Analysis and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for evaluating the purity of 1-(1-ethoxyethoxy)-4-vinylbenzene, a key monomer in the synthesis of advanced polymers for the electronics and materials science industries. Gas Chromatography (GC) is the industry-standard technique for this purpose, and this document details a robust GC protocol, compares it with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provides supporting data and experimental workflows.
Data Presentation: Purity and Method Comparison
The following table summarizes the key performance indicators for the analytical methods discussed in this guide. Gas Chromatography with Flame Ionization Detection (GC-FID) is highlighted as the primary method for routine quality control.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Typical Purity | >98.0%[1] | Method dependent, comparable to GC | Provides molar purity, can be highly accurate |
| Primary Application | Quantitative purity assessment, separation of volatile impurities | Analysis of non-volatile impurities and degradation products | Structural confirmation and quantification of major components and impurities |
| Key Advantages | High resolution for volatile compounds, robust, and widely available | Suitable for a broader range of compound polarities, non-destructive | Provides structural information, direct quantification without a reference standard for the analyte |
| Limitations | Not suitable for non-volatile or thermally labile compounds | May require chromophores for UV detection, potentially lower resolution for some volatile impurities than GC | Lower sensitivity than GC or HPLC, can be complex to interpret for minor components |
| Typical Impurities Detected | 4-hydroxystyrene, ethyl vinyl ether, polymeric residues | Oligomers, non-volatile synthesis byproducts | Structurally similar impurities, residual solvents |
Experimental Protocols
Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is a validated method adapted from similar styrenic compounds and is suitable for determining the purity of this compound.[2][3]
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[4]
-
Autosampler for precise injection.
2. Reagents and Materials:
-
This compound sample.
-
High-purity solvent for sample dilution (e.g., dichloromethane or acetone).
-
Carrier gas: Helium, high purity.
-
FID gases: Hydrogen and compressed air, high purity.
3. Chromatographic Conditions:
-
Injector Temperature: 280°C[3]
-
Injection Volume: 1 µL
-
Split Ratio: 100:1[3]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: Increase to 80°C at 2°C/minute, hold for 2 minutes.
-
Ramp 2: Increase to 200°C at 10°C/minute, hold for 12 minutes.[3]
-
-
Carrier Gas Flow Rate: 30 mL/minute (Helium)[3]
-
Detector Temperature: 280°C[3]
4. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
5. Data Analysis:
-
The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Alternative Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC can be employed for the analysis of potential non-volatile impurities or for orthogonal testing. A reverse-phase method is generally suitable for styrenic compounds.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase:
-
A gradient of acetonitrile and water is typically used. For example, starting with 50:50 acetonitrile:water and increasing the acetonitrile concentration over time.
3. Detection:
-
UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
2. Sample Preparation:
-
An accurately weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl3) along with an accurately weighed amount of an internal standard with a known purity (e.g., maleic anhydride).
3. Data Analysis:
-
The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.
Mandatory Visualizations
Caption: Experimental workflow for GC purity analysis.
Caption: Logical relationship of purity assessment methods.
References
A Comparative Guide to the Synthetic Routes of 1-(1-ethoxyethoxy)-4-vinylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 1-(1-ethoxyethoxy)-4-vinylbenzene, a key monomer in the production of advanced polymers for photoresists and other high-performance materials. The strategic protection of the hydroxyl group of 4-vinylphenol as an ethoxyethoxy acetal is crucial for enabling controlled polymerization processes. This document outlines two main pathways to the target molecule, starting from commercially available precursors, and provides a detailed analysis of their respective methodologies, yields, and reaction conditions.
Introduction
This compound is a protected form of 4-vinylphenol (p-hydroxystyrene). The ethoxyethoxy group serves as a labile protecting group for the phenolic hydroxyl function, preventing it from interfering with polymerization reactions of the vinyl group. This allows for the synthesis of well-defined polymers which can be subsequently deprotected to yield poly(4-hydroxystyrene), a polymer with significant applications in microelectronics and other advanced technologies. The two principal synthetic strategies converge on the formation of the key intermediate, 4-vinylphenol, which is then protected. This guide will compare the synthesis of this compound starting from either 4-ethylphenol or 4-hydroxycinnamic acid.
Comparative Analysis of Synthetic Routes
The two routes are evaluated based on the synthesis of the intermediate 4-vinylphenol and its subsequent protection.
Route 1: Dehydrogenation of 4-Ethylphenol
This industrial method involves the gas-phase dehydrogenation of 4-ethylphenol to produce 4-vinylphenol.
Route 2: Decarboxylation of 4-Hydroxycinnamic Acid
This route utilizes a catalyst-free thermal decarboxylation of 4-hydroxycinnamic acid to yield 4-vinylphenol.[1][2][3] This method is particularly effective, offering high yields.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in each synthetic route.
| Step | Route | Starting Material | Product | Catalyst/Reagents | Conditions | Yield | Purity | Reference |
| 1a | 1 | 4-Ethylphenol | 4-Vinylphenol | Iron oxide | 550–600 °C, 0.1 MPa, gas phase with steam | - | - | [4] |
| 1b | 1 | p-Ethyl phenol | p-Vinyl phenol | Dehydrogenation catalyst | 400°C to 700°C, gaseous phase | 29.2% | 92.1% selectivity | [5] |
| 2 | 2 | 4-Hydroxycinnamic acid | 4-Vinylphenol | None (catalyst-free) | N,N-dimethylformamide (DMF), 150 °C, 4 h | 97% | 96.2% | [4] |
| 3 | 1 & 2 | 4-Vinylphenol | This compound | Acid catalyst (e.g., PPTS) | Ethyl vinyl ether, room temperature | >95% (general) | >98.0% (GC) | [6] |
Experimental Protocols
Route 1: Synthesis of 4-Vinylphenol via Dehydrogenation of 4-Ethylphenol
Materials:
-
p-Ethyl phenol
-
Dehydrogenation catalyst (e.g., chromium oxide)
-
Phenol
-
p-Cresol
-
Water
Procedure: [5]
-
A gaseous mixture of p-ethyl phenol, phenol, p-cresol, and water is passed through a reactor containing a dehydrogenation catalyst.
-
The reaction is carried out at a temperature between 400°C and 700°C.
-
The product stream is cooled and condensed.
-
The organic and aqueous phases are separated.
-
p-Vinyl phenol is isolated from the organic phase. In a specific example, a 31.7% conversion of p-ethyl phenol was achieved with a 92.1% selectivity for p-vinyl phenol, resulting in a yield of 29.2%.[5]
Route 2: Synthesis of 4-Vinylphenol via Decarboxylation of 4-Hydroxycinnamic Acid
Materials: [4]
-
p-Hydroxycinnamic acid (60 mmol)
-
p-Methoxyphenol (polymerization inhibitor, 1 mmol)
-
N,N-dimethylformamide (DMF, 20 ml with 3% water content)
-
Toluene
-
Water
Procedure: [4]
-
A 50 ml flask equipped with a reflux condenser is charged with p-hydroxycinnamic acid, p-methoxyphenol, and aqueous DMF.
-
The mixture is stirred and heated in an oil bath at 150°C for 4 hours.
-
The reaction progress is monitored by HPLC until the starting material disappears.
-
The reaction mixture is diluted with 50 g of toluene and washed with 50 g of water.
-
The organic layer is separated and washed again with 25 g of water.
-
The solvent is removed from the organic layer under reduced pressure to yield a yellow-brown solid. This method reportedly achieves a 97% yield of 4-vinylphenol with a purity of 96.2%.[4]
Protection of 4-Vinylphenol to yield this compound
Materials:
-
4-Vinylphenol
-
Ethyl vinyl ether
-
Acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS)
-
Solvent (e.g., dichloromethane)
General Procedure:
-
Dissolve 4-vinylphenol in a suitable anhydrous solvent such as dichloromethane in a flask under an inert atmosphere.
-
Add a catalytic amount of an acid catalyst (e.g., PPTS).
-
Slowly add a slight excess of ethyl vinyl ether to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion (typically a few hours).
-
Quench the reaction by adding a mild base (e.g., triethylamine).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary. This reaction generally proceeds with high yields, often exceeding 95%.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both presented synthetic routes offer viable pathways to this compound.
-
Route 1 (Dehydrogenation of 4-Ethylphenol): This method is more established on an industrial scale. However, it requires high temperatures and a catalytic setup, and the reported yields for a single pass can be modest.[5]
-
Route 2 (Decarboxylation of 4-Hydroxycinnamic Acid): This route is a highly efficient, catalyst-free alternative that proceeds under milder conditions and provides excellent yields of the key intermediate, 4-vinylphenol.[4]
The final protection step to yield this compound is a high-yielding reaction common to both routes. For laboratory-scale synthesis and processes where high efficiency and milder conditions are paramount, the decarboxylation of 4-hydroxycinnamic acid appears to be the superior route for obtaining the 4-vinylphenol precursor. For large-scale industrial production, the choice may depend on the availability and cost of the starting materials and the established manufacturing infrastructure.
References
- 1. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Vinylphenol synthesis - chemicalbook [chemicalbook.com]
- 5. EP0128984B1 - Process for the production of para-vinyl phenol by dehydrogenation of para-ethyl phenol - Google Patents [patents.google.com]
- 6. This compound 157057-20-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Safety Operating Guide
Proper Disposal of 1-(1-Ethoxyethoxy)-4-vinylbenzene: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This document provides detailed procedures for the proper disposal of 1-(1-Ethoxyethoxy)-4-vinylbenzene, a compound with characteristics of both ethers and substituted styrenes. Adherence to these guidelines is crucial for minimizing risks such as potential peroxide formation and uncontrolled polymerization.
This guide outlines the necessary steps for waste collection, storage, and preparation for final disposal by a licensed professional service. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory safety protocols.
Hazard Profile and Key Considerations
This compound presents a dual hazard profile. As an ether, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[1][2][3] Its vinylbenzene (styrene) component introduces the risk of hazardous, uncontrolled polymerization, which can be initiated by heat, light, or contaminants.[4][5][6] Therefore, proper dating, storage, and timely disposal are critical.
| Property | Value/Information | Source |
| CAS Number | 157057-20-0 | [7] |
| GHS Classification | Acute toxicity, oral (Category 4) | |
| Storage Conditions | 2-8°C, Inert atmosphere | [8] |
| Peroxide Formation Risk | Potential, as with other ethers.[1][2][4] | General Chemical Knowledge |
| Polymerization Risk | Potential, as with other styrenes.[4][5][6] | General Chemical Knowledge |
| Recommended Disposal | Licensed professional waste disposal service.[9] | [8][9] |
Experimental Protocol: Peroxide Detection
Before disposing of aged containers of this compound, it is prudent to test for the presence of peroxides, especially if the container has been opened for more than six months.[1][3]
Methodology:
-
Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Use commercially available peroxide test strips (e.g., XploSens PS).
-
Apply a small amount of the chemical to the test strip according to the manufacturer's instructions.
-
If the test indicates peroxide levels greater than 50 ppm, do not handle the container further.[4] Segregate the container in a safe location and contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal.[1][3]
Step-by-Step Disposal Procedure
This procedure details the collection and temporary storage of this compound waste within the laboratory prior to its removal by a certified disposal service.
1. Waste Collection:
- Liquid Waste: Collect all waste this compound and solutions containing it in a designated, leak-proof, and chemically compatible waste container (glass is often preferred for solvent waste).[2][10] Do not mix with incompatible waste streams.
- Contaminated Solids: Dispose of items such as gloves, absorbent pads, and pipette tips that are contaminated with the chemical as hazardous waste.[1] These should be collected in a separate, clearly labeled, sealed plastic bag or container.[2]
- Empty Containers: The original container of this compound must also be disposed of as hazardous waste. The first rinse of the empty container with a suitable solvent (e.g., acetone) must be collected as hazardous waste.[2][5]
2. Labeling and Storage:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
- Date the waste container when you begin accumulating waste.
- Store the sealed waste container in a designated satellite accumulation area. This area should be in a cool, well-ventilated location, away from heat, direct sunlight, and sources of ignition.[5][8]
- Ensure the waste container is kept closed at all times, except when adding waste.[2][3]
3. Arranging for Final Disposal:
- Once the waste container is full or has been stored for a period approaching your institution's limit (typically not to exceed one year for peroxide-formers), arrange for a pickup from your institution's EHS office or their contracted licensed professional waste disposal service.[8][9]
- Do not pour this compound down the drain or dispose of it in regular trash.[2][11]
4. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the area.[11]
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[7][12]
- Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[11]
- All materials used for spill cleanup must be disposed of as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. plasticseurope.org [plasticseurope.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. capotchem.cn [capotchem.cn]
- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
- 11. echemi.com [echemi.com]
- 12. nassco.org [nassco.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
